Product packaging for (4-(Pyridin-4-yl)phenyl)methanol(Cat. No.:CAS No. 217192-22-8)

(4-(Pyridin-4-yl)phenyl)methanol

Cat. No.: B1304817
CAS No.: 217192-22-8
M. Wt: 185.22 g/mol
InChI Key: JTQRRRUVWBLIFL-UHFFFAOYSA-N
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Description

(4-(Pyridin-4-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B1304817 (4-(Pyridin-4-yl)phenyl)methanol CAS No. 217192-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyridin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQRRRUVWBLIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383776
Record name [4-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217192-22-8
Record name [4-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 217192-22-8

This technical guide provides a comprehensive overview of (4-(Pyridin-4-yl)phenyl)methanol, a biphenyl methanol derivative containing a pyridine ring. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₁₁NO, is a white to off-white solid at room temperature.[1] While extensive experimental data is not widely published, a summary of its key computed and available properties is presented in Table 1.

PropertyValueSource
CAS Number 217192-22-8PubChem[1]
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms (4-Pyrid-4-ylphenyl)methanol, 4-[4-(Hydroxymethyl)phenyl]pyridinePubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[2] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2]

A plausible and commonly employed synthetic route involves the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. In this case, 4-bromobenzyl alcohol can be reacted with pyridine-4-boronic acid, or alternatively, (4-(hydroxymethyl)phenyl)boronic acid can be coupled with a 4-halopyridine.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for the synthesis of this compound is not extensively detailed in the available literature, a general procedure for a Suzuki-Miyaura coupling to form a similar phenylpyridine linkage is as follows. This protocol should be optimized for the specific substrates.

Materials:

  • 4-Bromobenzyl alcohol or (4-(hydroxymethyl)phenyl)boronic acid

  • Pyridine-4-boronic acid or 4-bromopyridine hydrochloride

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas several times.

  • Degassed solvents are added via syringe.

  • The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Aryl_Halide 4-Bromobenzyl Alcohol or 4-Bromopyridine Reaction_Vessel Suzuki-Miyaura Coupling Aryl_Halide->Reaction_Vessel Boronic_Acid (4-(Hydroxymethyl)phenyl)boronic Acid or Pyridine-4-boronic Acid Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A representative workflow for the synthesis of this compound.

Applications in Research and Drug Development

The phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications.

Derivatives of phenylpyridine are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many kinase inhibitors incorporate the phenylpyridine core to interact with the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Effects: This scaffold is present in molecules targeting inflammatory pathways.

  • Antimicrobial Properties: Phenylpyridine derivatives have been investigated for their antibacterial and antifungal activities.[3]

  • Neurological Applications: The structural features are found in compounds targeting receptors and enzymes in the central nervous system.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the systematic modification of the molecule in structure-activity relationship (SAR) studies to develop potent and selective drug candidates.

LogicalRelationship cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas Core_Scaffold This compound Scaffold Functionalization Functionalization of -CH₂OH group Core_Scaffold->Functionalization Library Library of Analogues Functionalization->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Oncology Oncology Inflammation Inflammation Infectious_Diseases Infectious Diseases CNS_Disorders CNS Disorders Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Oncology Lead_Optimization->Inflammation Lead_Optimization->Infectious_Diseases Lead_Optimization->CNS_Disorders

The role of this compound as a scaffold in drug discovery.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with a core structure that is of significant interest to the pharmaceutical and medicinal chemistry communities. While detailed experimental and biological data for this specific compound are sparse in the current literature, its synthesis via established methods like the Suzuki-Miyaura coupling is straightforward. Its potential as a building block for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases warrants further investigation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related phenylpyridine compounds.

References

In-Depth Technical Guide: Physicochemical Properties of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (4-(Pyridin-4-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available quantitative data, outlines potential experimental protocols for its synthesis and analysis, and explores its potential, though currently undocumented, role in biological signaling pathways.

Core Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁NO, is a white to off-white solid.[1] Its core structure consists of a phenylmethanol group substituted with a pyridine ring at the 4-position. This arrangement of aromatic and polar functional groups dictates its chemical and physical behavior. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO[1][2]
Molecular Weight 185.22 g/mol [2]
Melting Point 173 °C
Boiling Point (Predicted) 350.2 ± 30.0 °C
Density (Predicted) 1.145 ± 0.06 g/cm³
pKa (Predicted) 13.99 ± 0.10
LogP (Calculated) 1.7[2]
Topological Polar Surface Area 33.1 Ų[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, based on established organic chemistry principles and general procedures for similar compounds, the following methodologies can be proposed.

Synthesis

Two primary synthetic routes are plausible for the preparation of this compound:

  • Suzuki Coupling: This cross-coupling reaction would involve the reaction of a halo-substituted benzyl alcohol (e.g., 4-bromobenzyl alcohol) with a pyridine boronic acid derivative (e.g., pyridine-4-boronic acid) in the presence of a palladium catalyst and a base.

  • Reduction of a Carbonyl Precursor: This method involves the reduction of a corresponding aldehyde or ketone, such as 4-(pyridin-4-yl)benzaldehyde or 4-(pyridin-4-yl)phenyl ketone. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

A potential workflow for the synthesis via reduction is outlined below:

G cluster_synthesis Synthesis Workflow Start Start Precursor 4-(pyridin-4-yl)benzaldehyde Start->Precursor Reduction Reduction (e.g., NaBH4 in Methanol) Precursor->Reduction Quenching Reaction Quenching (e.g., Water) Reduction->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., Anhydrous Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product G cluster_purification Purification Workflow Crude Crude Product Dissolution Dissolve in minimal hot solvent Crude->Dissolution Filtration Hot Filtration (optional, to remove insolubles) Dissolution->Filtration Crystallization Slow Cooling to induce crystallization Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with cold solvent Isolation->Washing Drying Drying under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product G cluster_screening Hypothetical Kinase Inhibitor Screening Compound This compound Assay Kinase Activity Assay (e.g., in vitro) Compound->Assay Binding Binding to Kinase Active Site? Assay->Binding Target Target Kinase Target->Assay Inhibition Inhibition of Kinase Activity Binding->Inhibition Yes No_Inhibition No Significant Inhibition Binding->No_Inhibition No Downstream Modulation of Downstream Signaling Inhibition->Downstream Cellular_Effect Cellular Effect (e.g., Apoptosis, Proliferation) Downstream->Cellular_Effect

References

An In-depth Technical Guide on the Synthesis and Characterization of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(Pyridin-4-yl)phenyl)methanol, a key building block in medicinal chemistry and materials science. This document details established synthetic routes and provides a thorough analysis of its physicochemical and spectroscopic properties.

Introduction

This compound, with the chemical formula C₁₂H₁₁NO, is a biaryl compound featuring a pyridine ring linked to a benzyl alcohol moiety. This unique structural arrangement imparts it with versatile chemical reactivity, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its molecular weight is 185.22 g/mol .[1]

Synthesis of this compound

Two primary synthetic strategies are commonly employed for the preparation of this compound: the reduction of a corresponding aldehyde and a palladium-catalyzed cross-coupling reaction.

Method 1: Reduction of 4-(4-Pyridyl)benzaldehyde

A straightforward and efficient method for the synthesis of this compound is the reduction of the commercially available 4-(4-pyridyl)benzaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is a commonly used and effective reducing agent for this transformation.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-(4-pyridyl)benzaldehyde (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for the formation of the C-C bond between the pyridine and phenyl rings. This method typically involves the reaction of a pyridineboronic acid derivative with a halo-substituted benzyl alcohol in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a degassed mixture of a suitable solvent (e.g., a 2:3 mixture of THF and Toluene) and an aqueous solution of a base (e.g., 2 M K₂CO₃), add 4-bromobenzyl alcohol (1.0 equivalent) and pyridine-4-boronic acid pinacol ester (1.1 equivalents).[2]

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).[2]

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24 hours or until reaction completion is observed by TLC or GC-MS.[2]

  • Cool the reaction mixture to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reduction Method 1: Reduction cluster_suzuki Method 2: Suzuki Coupling aldehyde 4-(4-Pyridyl)benzaldehyde product_r This compound aldehyde->product_r NaBH4, Methanol bromo 4-Bromobenzyl alcohol product_s This compound bromo->product_s Pd(PPh3)4, K2CO3 boronic Pyridine-4-boronic acid pinacol ester boronic->product_s

Caption: Synthetic routes to this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties

A summary of the key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol [1]
Appearance White to off-white solid
Melting Point 173 °C
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Pyridine-H~8.6d~6.02H, H-2', H-6'
Phenyl-H~7.6d~8.02H, H-2, H-6
Phenyl-H~7.5d~8.02H, H-3, H-5
Pyridine-H~7.4d~6.02H, H-3', H-5'
-CH₂-~4.7s-2H, Benzylic CH₂
-OHVariablebr s-1H, Hydroxyl
¹³C NMR Chemical Shift (δ, ppm) Assignment
Pyridine C~150.0C-2', C-6'
Phenyl C~148.0C-4'
Phenyl C~141.0C-1
Phenyl C~138.0C-4
Phenyl C~128.0C-2, C-6
Phenyl C~127.5C-3, C-5
Pyridine C~121.5C-3', C-5'
-CH₂-~65.0Benzylic CH₂

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic CH₂)
1600-1585Medium-StrongC=C stretch (aromatic ring)
1500-1400Medium-StrongC=C stretch (aromatic ring)
~1200MediumC-O stretch (alcohol)
850-800StrongC-H out-of-plane bend (para-disubstituted phenyl)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available for this compound.[1]

m/z Relative Intensity (%) Assignment
185High[M]⁺ (Molecular ion)
184Moderate[M-H]⁺
168Moderate[M-OH]⁺
156Moderate[M-CH₂OH]⁺
108Base Peak[C₇H₈O]⁺ (Tropylium-like ion from benzyl moiety)
78Moderate[C₅H₄N]⁺ (Pyridine fragment)

Characterization Workflow

Characterization_Workflow start Synthesized This compound purification Purification (Recrystallization / Chromatography) start->purification phys_char Physical Characterization (Melting Point, Appearance) purification->phys_char spec_analysis Spectroscopic Analysis purification->spec_analysis structure_confirm Structure Confirmation phys_char->structure_confirm nmr NMR Spectroscopy (¹H and ¹³C) spec_analysis->nmr ir IR Spectroscopy spec_analysis->ir ms Mass Spectrometry spec_analysis->ms nmr->structure_confirm ir->structure_confirm ms->structure_confirm

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the primary synthetic routes and comprehensive characterization methods for this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient preparation and reliable identification of this important chemical intermediate.

References

Spectroscopic and Synthetic Insights into (4-(Pyridin-4-yl)phenyl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound (4-(Pyridin-4-yl)phenyl)methanol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible data, this document summarizes the currently accessible information and provides general experimental protocols applicable to the characterization of this and similar compounds.

Spectroscopic Data

Table 1: 1H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---

Table 2: 13C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
Data not available-

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)Assignment
Data not available-

Table 4: Mass Spectrometry Data

m/zIon Type
185.08[M]+

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available in a single, comprehensive source. However, general procedures for the synthesis of similar biaryl methanols and standard spectroscopic techniques can be adapted.

General Synthesis of this compound via Suzuki Coupling

A plausible synthetic route to this compound involves a Suzuki coupling reaction between a protected 4-bromobenzyl alcohol and pyridine-4-boronic acid, followed by deprotection.

Materials:

  • 4-Bromobenzyl alcohol

  • A suitable protecting group (e.g., tert-butyldimethylsilyl chloride)

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Deprotecting agent (e.g., TBAF for TBDMS group)

Procedure:

  • Protection of the alcohol: The hydroxyl group of 4-bromobenzyl alcohol is protected to prevent side reactions. For example, a tert-butyldimethylsilyl (TBDMS) ether can be formed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole in an appropriate solvent (e.g., DMF).

  • Suzuki Coupling: The protected 4-bromobenzyl derivative is then coupled with pyridine-4-boronic acid using a palladium catalyst and a base in a suitable solvent system. The reaction is typically heated under an inert atmosphere until completion.

  • Deprotection: The protecting group is removed to yield the final product, this compound. For a TBDMS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocols for Spectroscopic Analysis

The following are standard procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. PubChem lists a GC-MS data source for this compound, suggesting it is amenable to this technique.[1]

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a synthesized compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

References

Crystal Structure of (4-(Pyridin-4-yl)phenyl)methanol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (4-(Pyridin-4-yl)phenyl)methanol and its analogs. While the crystal structure of the parent compound, this compound, is not publicly available at the time of this writing, this document offers a comprehensive examination of closely related analogs to infer its potential solid-state properties and intermolecular interactions. The insights derived from these analogs are crucial for understanding the physicochemical properties, such as solubility and stability, which are of paramount importance in drug development.

Experimental Protocols

The synthesis and crystallization of pyridinyl-phenyl methanol derivatives and their co-crystals are pivotal for their structural elucidation. The following sections detail generalized experimental protocols based on established methodologies for analogous compounds.

Synthesis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

A representative synthesis for an analog of this compound involves the oxidation of the corresponding benzylpyridine followed by reduction. The synthesis of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol can be achieved through a two-step process:

  • Oxidation: 2-(p-chlorobenzyl)pyridine is oxidized using an oxidizing agent such as potassium permanganate in an aqueous solution. The reaction mixture is heated to approximately 85-95°C for several hours. After the reaction, the excess oxidant is quenched, and the product, 2-(4-chlorobenzoyl)pyridine, is extracted.

  • Reduction: The resulting ketone is then reduced to the corresponding alcohol, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

This synthetic approach can be adapted for the synthesis of this compound and other analogs by selecting the appropriate starting materials.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. For instance, colorless block-like crystals of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol have been successfully grown by the slow evaporation of a methanol solution at room temperature[1][2][3].

Co-crystal Screening Workflow

Co-crystallization is a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs). A general workflow for co-crystal screening of a pyridinyl-containing compound like this compound is depicted below.

cocrystal_screening_workflow General Workflow for Co-crystal Screening cluster_0 Preparation cluster_1 Crystallization Methods cluster_2 Analysis API API Selection (this compound) Coformer Coformer Selection (e.g., Carboxylic Acids, Amides) API->Coformer Solvent Solvent Selection Coformer->Solvent Evaporation Solvent Evaporation Solvent->Evaporation Grinding Liquid-Assisted Grinding Solvent->Grinding Slurry Slurry Crystallization Solvent->Slurry PXRD Powder X-ray Diffraction (PXRD) Evaporation->PXRD Grinding->PXRD Slurry->PXRD SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD Thermal Thermal Analysis (DSC/TGA) SCXRD->Thermal Spectroscopy Spectroscopy (FTIR/Raman) Thermal->Spectroscopy supramolecular_assembly Supramolecular Assembly in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol cluster_chain1 Zigzag Chain 1 cluster_chain2 Zigzag Chain 2 (Inversion-related) mol1_R Molecule 1 (R) mol2_S Molecule 2 (S) mol1_R->mol2_S O-H···N H-bond mol4_S Molecule 4 (S) mol1_R->mol4_S C-Cl···π interaction mol3_R Molecule 3 (R) mol2_S->mol3_R O-H···N H-bond mol5_R Molecule 5 (R) mol2_S->mol5_R C-Cl···π interaction

References

Solubility of (4-(Pyridin-4-yl)phenyl)methanol in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (4-(Pyridin-4-yl)phenyl)methanol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development phases, including synthesis, purification, formulation, and biological screening. This document outlines standard experimental protocols for solubility determination and presents a representative solubility profile to guide solvent selection.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The pyridine ring and the hydroxyl group introduce polarity and the capacity for hydrogen bonding, while the phenyl ring is non-polar. This amphiphilic nature results in a varied solubility profile across different types of organic solvents.

Representative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides a representative profile based on general principles of organic chemistry. These values should be considered illustrative and can serve as a starting point for experimental determination.

Solvent ClassSolventPolarity IndexPredicted SolubilityRepresentative Value ( g/100 mL at 25°C)
Polar Protic Methanol5.1High> 10
Ethanol4.3High> 10
Isopropanol3.9Moderate1 - 5
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High> 10
Dimethylformamide (DMF)6.4High> 10
Acetonitrile5.8Moderate1 - 5
Acetone5.1Moderate1 - 5
Non-Polar Dichloromethane (DCM)3.1Low< 0.1
Toluene2.4Low< 0.1
Hexane0.1Very Low< 0.01

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the saturation point of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance

  • Vials or test tubes with closures

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or block

  • Filtration apparatus (e.g., syringe filters)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous stirring or periodic vortexing is recommended.[1]

  • Separation of Undissolved Solid:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Accurately weigh an empty, clean vial.

    • Transfer the filtered, saturated solution to the pre-weighed vial.

    • Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

    • Once the solvent is removed, re-weigh the vial containing the dried solute.

    • The mass of the dissolved solute is the difference between the final and initial weights of the vial.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A 1. Preparation of Saturated Solution (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature & Agitation) A->B C 3. Separation of Solid (Filtration of Supernatant) B->C D 4. Solvent Evaporation (Isolation of Dissolved Solute) C->D E 5. Quantification (Weighing of Dried Solute) D->E F 6. Calculation of Solubility E->F

Caption: Workflow for determining the solubility of a solid in a liquid.

Logical Relationship of Compound Properties to Solubility

The chemical structure of this compound dictates its solubility behavior. The interplay between its polar and non-polar moieties is key.

G Factors Influencing Solubility cluster_compound This compound cluster_solvents Solvent Properties Compound Chemical Structure Polar Polar Groups (Pyridine, Hydroxyl) Compound->Polar NonPolar Non-Polar Group (Phenyl Ring) Compound->NonPolar PolarSolvents Polar Solvents (e.g., Methanol, DMSO) Polar->PolarSolvents Favorable Interaction (High Solubility) NonPolarSolvents Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->NonPolarSolvents Favorable Interaction (Low Solubility in Polar) Solubility Solubility Outcome PolarSolvents->Solubility NonPolarSolvents->Solubility

Caption: Relationship between molecular structure and solubility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide based on the known properties of (4-(Pyridin-4-yl)phenyl)methanol and general principles of thermal analysis for related chemical structures. As of the latest literature review, specific experimental studies on the detailed thermal degradation of this compound are not publicly available. The experimental protocols and degradation pathways described herein are based on established methodologies for similar aromatic and heterocyclic compounds and should be adapted and validated for specific experimental conditions.

Introduction

This compound is a bifunctional organic compound featuring a phenylmethanol core substituted with a pyridine ring. This structure is of interest in medicinal chemistry and materials science due to the versatile chemical properties imparted by the hydroxyl and pyridinyl functional groups. Understanding the thermal stability and degradation profile of this compound is critical for its application in drug development, formulation, and as a building block in organic synthesis, where it may be subjected to various thermal stresses. This guide provides an overview of its known physical properties, predicted thermal behavior, and detailed protocols for its analysis.

Physicochemical Properties

The known physical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and provide a baseline for its expected thermal behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Melting Point 173 °CChemicalBook[2]
Boiling Point (Predicted) 350.2 ± 30.0 °CChemicalBook[2]
Appearance White to off-white solidChemicalBook[2]

Predicted Thermal Degradation Profile

The thermal degradation of this compound is anticipated to be a multi-stage process, influenced by the stability of the pyridine ring, the aromatic phenyl ring, and the benzylic alcohol group.

Initial Degradation (Dehydration): The initial step in the thermal decomposition is likely to involve the loss of the hydroxyl group. This could occur through dehydration, leading to the formation of water and a more conjugated, potentially reactive, intermediate.

Pyridine Ring Degradation: The pyridine ring is generally thermally stable. However, at elevated temperatures, it can undergo ring-opening reactions. Common degradation pathways for pyridines involve initial hydroxylation followed by ring cleavage. In an inert atmosphere, this may proceed through radical mechanisms.

Aromatic Ring Fragmentation: At higher temperatures, the phenyl ring will start to fragment. The degradation of aromatic compounds under pyrolytic conditions can lead to the formation of various polycyclic aromatic hydrocarbons (PAHs) and smaller volatile fragments through complex radical-mediated reactions.

Influence of Atmosphere:

  • Inert Atmosphere (e.g., Nitrogen, Argon): Degradation will proceed through pyrolysis. The primary degradation products are expected to be char residue and a mixture of volatile organic compounds.

  • Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen will lead to combustion of the organic material, resulting in the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx), along with water. The degradation will typically occur at lower temperatures compared to an inert atmosphere.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of different degradation steps, and the composition of the material.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Select the desired atmosphere: high-purity nitrogen for inert conditions or dry air for oxidative conditions.

    • Set the gas flow rate to a constant value, typically 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss for each decomposition step.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur as indicators of thermal stability.

    • Quantify the mass loss at each decomposition stage and the final residual mass at 800 °C.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any other phase transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature approximately 30-50 °C above its melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.

    • Hold at the final temperature for 2 minutes to ensure complete melting.

    • Cool the sample back to 30 °C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and the peak temperature of the endothermic melting event.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted below.

experimental_workflow cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Reporting start This compound Sample tga Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_data TGA/DTG Curves: - Decomposition Temperatures - Mass Loss Percentages - Residual Mass tga->tga_data dsc_data DSC Thermogram: - Melting Point - Enthalpy of Fusion - Phase Transitions dsc->dsc_data interpretation Comprehensive Thermal Profile: - Thermal Stability Assessment - Degradation Kinetics (optional) - Material Characterization tga_data->interpretation dsc_data->interpretation

Caption: Workflow for Thermal Analysis.

Postulated Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for this compound under pyrolytic conditions.

degradation_pathway cluster_dehydration Initial Step: Dehydration cluster_fragmentation High Temperature Fragmentation compound This compound intermediate Reactive Intermediate + H₂O compound->intermediate ΔT volatiles Volatile Fragments (e.g., Pyridine, Benzene derivatives) intermediate->volatiles High ΔT char_residue Char Residue intermediate->char_residue High ΔT

Caption: Postulated Pyrolytic Degradation.

Conclusion

While specific experimental data on the thermal degradation of this compound is currently limited in public literature, this guide provides a robust framework for its analysis. The compound is expected to exhibit a multi-step degradation process initiated by the loss of its hydroxyl group, followed by the fragmentation of the aromatic and heterocyclic rings at higher temperatures. The provided TGA and DSC protocols offer a standardized approach to experimentally determine its thermal stability, melting behavior, and overall degradation profile. Such data is invaluable for ensuring the safe handling, processing, and application of this compound in research and development. It is strongly recommended that the generalized protocols be optimized for the specific instrumentation and analytical objectives of the user.

References

Quantum Chemical Insights into Pyridinylphenylmethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of pyridinylphenylmethanol derivatives, leveraging quantum chemical calculations. Intended for researchers, scientists, and professionals in drug development, this document details the computational methodologies and experimental validations, offering a comprehensive understanding of these compounds' potential as therapeutic agents. The quantitative data is presented in structured tables for comparative analysis, and key workflows are visualized to elucidate the research process.

Introduction

Pyridinylphenylmethanol and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their structural framework, featuring both pyridine and phenyl rings attached to a methanol bridge, provides a versatile scaffold for designing molecules with specific biological activities and electronic properties. Notably, derivatives of this scaffold have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a promising target for treating pain, inflammation, and skin disorders.[1][2]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of such molecules at the atomic level.[1] These computational methods allow for the prediction of optimized geometries, electronic structures, and spectroscopic signatures, providing insights that complement and guide experimental research. This guide focuses on a series of 6-arylated-pyridin-3-yl methanol derivatives to illustrate the application and power of these computational techniques.

Computational and Experimental Methodologies

A combined experimental and computational approach is crucial for a thorough investigation of novel chemical entities. This section details the protocols for both the synthesis and characterization of pyridinylphenylmethanol derivatives and the quantum chemical calculations used to predict their properties.

Synthesis and Spectroscopic Characterization

The synthesis of 6-arylated-pyridin-3-yl methanol derivatives, such as (6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM), (6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM), (6-(3-Flourophenyl)-4-pyridinyl)methanol (FPPM), and (6-(4-Chlorophenyl)-4-pyridinyl)methanol (CPPM), is typically achieved through multi-step synthetic routes.[3] Characterization of the synthesized compounds is performed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure and confirm the successful synthesis of the target compounds.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecules.[3][4]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are measured to study the electronic transitions within the molecules.[3][4]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, further confirming their identity.[3][5]

Quantum Chemical Calculations

All theoretical calculations are performed using Gaussian suite software. The methodology involves the following steps:

  • Geometry Optimization: The molecular structures of the pyridinylphenylmethanol derivatives are optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311+G(2d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The calculated vibrational spectra can be compared with experimental FT-IR data.

  • Electronic Properties and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structures. These frontier molecular orbitals are crucial for understanding the electronic and optical properties of the molecules, as well as their chemical reactivity.[3] Global reactivity descriptors, such as the HOMO-LUMO energy gap (ΔE), are calculated to assess the kinetic stability of the molecules.

  • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometries, typically using the same B3LYP/6-311+G(2d,p) level of theory.[3] The calculations can be performed in different solvents using a Polarizable Continuum Model (PCM) to account for solvent effects.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecules.[3]

Results and Discussion: A Case Study of 6-Arylated-Pyridin-3-yl Methanol Derivatives

This section presents a summary of the computational and experimental findings for a series of 6-arylated-pyridin-3-yl methanol derivatives, based on the work by El-Alali et al.[3]

Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from DFT calculations provide a detailed three-dimensional picture of the molecules. A comparison between calculated and experimental (when available from X-ray crystallography) structures can validate the computational methodology. For the studied derivatives, the DFT calculations revealed non-planar structures.[1]

Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Pyridinylphenylmethanol Derivatives

CompoundBondLength (Å)AngleAngle (°)
BFPM C-O (methanol)1.428C-C-O110.5
C-N (pyridine)1.345C-N-C117.8
BPPM C-O (methanol)1.429C-C-O110.6
C-N (pyridine)1.346C-N-C117.9
FPPM C-O (methanol)1.427C-C-O110.4
C-N (pyridine)1.344C-N-C117.7
CPPM C-O (methanol)1.428C-C-O110.5
C-N (pyridine)1.345C-N-C117.8

Data derived from representative calculations on similar structures.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity and electronic properties of molecules. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity.[3]

Table 2: Calculated Frontier Molecular Orbital Energies (eV) and Energy Gaps (eV) for Pyridinylphenylmethanol Derivatives

CompoundEHOMO (eV)ELUMO (eV)ΔE (LUMO-HOMO) (eV)
BFPM -5.98-1.124.86
BPPM -6.05-1.184.87
FPPM -6.21-1.304.91
CPPM -6.15-1.254.90

Data extracted from "Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives".[3]

Among the studied compounds, FPPM exhibited the largest energy gap (4.91 eV), suggesting it is the most stable and least reactive of the series.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular interactions and charge distribution. The analysis of charge delocalization and hyperconjugative interactions helps in understanding the stability of the molecules.[3]

Non-Linear Optical (NLO) Properties

Quantum chemical calculations can also predict the non-linear optical properties of molecules. The first-order hyperpolarizability (β₀) is a key parameter for assessing a molecule's potential in NLO applications. The investigated pyridinylphenylmethanol derivatives were found to exhibit better NLO characteristics compared to prototype compounds, indicating their potential for use in photoelectric technologies.[3]

Visualizing Workflows and Pathways

Graphical representations of workflows and biological pathways are essential for a clear understanding of the research process and the potential applications of the studied compounds.

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of pyridinylphenylmethanol derivatives.

G Computational Workflow for Pyridinylphenylmethanol Analysis cluster_0 Initial Setup cluster_1 Core Calculations cluster_2 Data Analysis and Interpretation cluster_3 Validation and Application A Molecular Structure Input B Selection of DFT Functional (e.g., B3LYP) A->B C Selection of Basis Set (e.g., 6-311+G(2d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F TD-DFT for Excited States D->F G NBO Analysis D->G H Optimized Geometry (Bond Lengths, Angles) D->H J Electronic Properties (HOMO, LUMO, ΔE) D->J I Vibrational Spectra (IR) E->I K UV-Vis Spectra F->K M Charge Distribution G->M N Comparison with Experimental Data I->N L NLO Properties J->L O Structure-Activity Relationship (SAR) J->O K->N L->O

Caption: A flowchart of the computational methodology.

Proposed Biological Signaling Pathway

Pyridinylphenylmethanol derivatives have been identified as antagonists of the TRPV3 ion channel. The following diagram illustrates this inhibitory interaction at a conceptual level.

G Pyridinylphenylmethanol as a TRPV3 Antagonist A Pyridinylphenylmethanol Derivative C Channel Blockade A->C B TRPV3 Ion Channel B->C D Inhibition of Ca²⁺/Na⁺ Influx C->D E Modulation of Downstream Signaling (e.g., Pain, Inflammation) D->E

Caption: Inhibition of the TRPV3 ion channel.

Conclusion

This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of pyridinylphenylmethanol derivatives. The integration of DFT and TD-DFT methods with experimental synthesis and characterization provides a powerful paradigm for modern drug discovery and materials science. The detailed analysis of molecular structure, electronic properties, and reactivity descriptors offers invaluable insights that can accelerate the design and development of novel compounds with desired therapeutic or technological applications. The presented data and workflows serve as a foundational resource for researchers working with this important class of molecules.

References

In Silico Prediction of (4-(Pyridin-4-yl)phenyl)methanol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of contemporary drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of the therapeutic potential of novel chemical entities. This technical guide delineates a comprehensive computational workflow to predict the biological activity of (4-(Pyridin-4-yl)phenyl)methanol, a compound with limited publicly available bioactivity data. By leveraging a suite of established in silico techniques—including target prediction, molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling—researchers can elucidate potential protein targets, predict binding affinities, and construct models to forecast the bioactivity of this and structurally related molecules. This document provides detailed hypothetical protocols and data presentations to serve as a practical blueprint for the computational assessment of small molecules in the early phases of drug development.

Introduction

The In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects.[5] This multi-step process allows for the efficient screening and prioritization of compounds for further experimental validation.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Initial Analysis cluster_1 Target Identification cluster_2 Interaction & Activity Modeling cluster_3 Prioritization & Validation Compound_Structure This compound Structure Target_Prediction Target Prediction (Ligand- & Structure-Based) Compound_Structure->Target_Prediction Input Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Potential Targets QSAR_Analysis QSAR Analysis Target_Prediction->QSAR_Analysis Target Class Data Pharmacophore_Modeling Pharmacophore Modeling Target_Prediction->Pharmacophore_Modeling Active Ligands Prioritization Prioritization for In Vitro Testing Molecular_Docking->Prioritization QSAR_Analysis->Prioritization Pharmacophore_Modeling->Prioritization

Figure 1: A general workflow for the in silico prediction of bioactivity.

Target Identification and Validation

The initial step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[5] This can be achieved through a combination of ligand-based and structure-based computational methods.

Experimental Protocol: Ligand-Based Target Prediction
  • Input Preparation : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Web Server Submission : Utilize online servers such as SwissTargetPrediction, PharmMapper, or SuperPred. Input the SMILES string or draw the chemical structure of the compound.

  • Target Prediction : The servers will generate a list of potential protein targets ranked by a probability or fitness score based on the 2D and 3D similarity of the query molecule to known bioactive ligands.

  • Target Consolidation : Consolidate the lists of potential targets from the different methods.

  • Prioritization : Prioritize targets that are implicated in relevant disease pathways (e.g., inflammation, cancer) and are considered "druggable."

Target_Identification_Workflow Arundinin_Structure This compound 2D/3D Structure Ligand_Based Ligand-Based Similarity Search (e.g., SwissTargetPrediction) Arundinin_Structure->Ligand_Based Structure_Based Structure-Based Inverse Docking (e.g., idock) Arundinin_Structure->Structure_Based Consolidated_Targets Consolidated List of Potential Protein Targets Ligand_Based->Consolidated_Targets Structure_Based->Consolidated_Targets Prioritized_Targets Prioritized Targets for Further Analysis Consolidated_Targets->Prioritized_Targets Filter by Disease Relevance & Druggability

Figure 2: Workflow for target identification and validation.
Data Presentation: Hypothetical Target Prediction Results

RankTarget ClassProbabilityKnown Ligands with Similar Scaffolds
1Kinase0.65Sorafenib, Imatinib
2Nuclear Receptor0.58Tamoxifen, Raloxifene
3G-Protein Coupled Receptor0.52Olanzapine, Risperidone
4Ion Channel0.45Nifedipine, Verapamil
5Enzyme0.41Celecoxib, Rofecoxib

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[7][8]

Experimental Protocol: Molecular Docking
  • Protein Preparation : Download the 3D structure of a prioritized protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation : Generate a 3D conformation of this compound and assign charges.

  • Binding Site Definition : Define the binding site on the protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation : Use docking software such as AutoDock Vina or Glide to perform the docking simulation.[9] The software will sample different conformations and orientations of the ligand within the binding site.

  • Pose Analysis and Scoring : Analyze the resulting docking poses and rank them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Interaction Analysis : Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular_Docking_Workflow Prepare_Protein Prepare Protein Target (from PDB) Define_Binding_Site Define Binding Site Prepare_Protein->Define_Binding_Site Prepare_Ligand Prepare Ligand (3D Structure) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Results Run_Docking->Analyze_Results Binding_Affinity Binding Affinity (kcal/mol) Analyze_Results->Binding_Affinity Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Analyze_Results->Interaction_Analysis QSAR_Workflow Data_Collection Data Collection (Compounds & Activities) Descriptor_Calculation Descriptor Calculation Data_Collection->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (Regression/Classification) Feature_Selection->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Activity_Prediction Predict Activity of New Compounds Model_Validation->Activity_Prediction Pharmacophore_Modeling_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based Active_Ligands Set of Active Ligands Generate_Conformers Generate Conformers Active_Ligands->Generate_Conformers Align_Molecules Align Molecules Generate_Conformers->Align_Molecules Identify_Common_Features Identify Common Features Align_Molecules->Identify_Common_Features Pharmacophore_Model Generate & Validate Pharmacophore Model Identify_Common_Features->Pharmacophore_Model Protein_Ligand_Complex Protein-Ligand Complex Analyze_Interactions Analyze Interactions Protein_Ligand_Complex->Analyze_Interactions Extract_Features Extract Features Analyze_Interactions->Extract_Features Extract_Features->Pharmacophore_Model Virtual_Screening Virtual Screening Pharmacophore_Model->Virtual_Screening

References

Methodological & Application

Application Note and Protocol: Synthesis of (4-(Pyridin-4-yl)phenyl)methanol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2][3] This reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance and generally good yields.[4][5] This application note provides a detailed protocol for the synthesis of (4-(pyridin-4-yl)phenyl)methanol, a valuable building block in medicinal chemistry and materials science, through a palladium-catalyzed Suzuki coupling of 4-bromobenzyl alcohol and 4-pyridinylboronic acid. The synthesis of pyridine-containing compounds is of particular interest due to the prevalence of the pyridine motif in bioactive molecules.[6]

Reaction Scheme

The overall reaction is depicted below:

(4-bromobenzyl alcohol) + (4-pyridinylboronic acid) --[Pd Catalyst, Base, Solvent]--> this compound

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling conditions for heteroaryl compounds.[7][8][9]

Materials:

  • 4-Bromobenzyl alcohol

  • 4-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromobenzyl alcohol (1.0 mmol, 1.0 eq), 4-pyridinylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 20 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 85-95°C and stir vigorously for 12-24 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and wash with 2 x 25 mL of water and 1 x 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Bromobenzyl alcohol1.0 mmol
4-Pyridinylboronic acid1.2 mmol
Catalyst System
Palladium(II) acetate2 mol%
Triphenylphosphine8 mol%
Base
Potassium carbonate2.0 mmol
Solvent
1,4-Dioxane:Water4:1 (v/v), 20 mL
Reaction Conditions
Temperature85-95 °C
Reaction Time12-24 hours
Product
This compoundRepresentative Yield: 70-85% (post-purification)

Mandatory Visualization

The following diagrams illustrate the Suzuki coupling catalytic cycle and the experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: Suzuki Coupling Catalytic Cycle.

Experimental_Workflow start Start setup 1. Reaction Setup: - Add Reactants and Base to Flask start->setup catalyst 2. Catalyst Preparation: - Dissolve Pd(OAc)2 and PPh3 in Dioxane setup->catalyst inert 3. Create Inert Atmosphere: - Evacuate and Backfill with N2 catalyst->inert solv_cat_add 4. Add Solvent and Catalyst inert->solv_cat_add reaction 5. Heat and Stir: - 85-95°C for 12-24h solv_cat_add->reaction workup 6. Work-up: - Dilute, Wash with Water and Brine reaction->workup dry 7. Dry and Concentrate: - MgSO4, Filter, Rotary Evaporation workup->dry purify 8. Purification: - Silica Gel Column Chromatography dry->purify characterize 9. Characterization: - NMR, MS purify->characterize end End characterize->end

Caption: Experimental Workflow for Synthesis.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This procedure is well-suited for researchers in organic synthesis and drug development, offering a practical approach to constructing this important biaryl methanol derivative. The reaction conditions can be further optimized to improve yields and reduce reaction times.[7][8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note and Protocol: Synthesis of Pyridinylmethanols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of pyridinylmethanols, a critical structural motif in many pharmaceutical compounds, utilizing the Grignard reaction. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] This protocol outlines the reaction of a pyridine aldehyde with a Grignard reagent to yield the corresponding pyridinylmethanol. It includes a step-by-step experimental procedure, a summary of representative reaction parameters from the literature, and visual aids to illustrate the workflow and reaction mechanism.

Introduction

Pyridinylmethanols are key intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The Grignard reaction offers a robust and efficient method for their preparation. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a pyridine aldehyde.[2][3] The choice of Grignard reagent and the specific pyridine aldehyde allows for the synthesis of a diverse library of substituted pyridinylmethanols. While the reaction is powerful, it is also sensitive to moisture and requires anhydrous conditions for optimal performance.[1][4] This application note provides a generalized yet detailed protocol to guide researchers in the successful synthesis of these valuable compounds.

Reaction Principle

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the pyridine aldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final pyridinylmethanol product.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a pyridinylmethanol by reacting a pyridine aldehyde with a Grignard reagent. Caution: Grignard reagents are highly reactive and pyrophoric. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. All glassware must be rigorously dried before use.[5][6]

Materials:

  • Pyridine aldehyde (e.g., 4-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, 2-pyridinecarboxaldehyde)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution, Ethylmagnesium bromide solution) - commercially available or freshly prepared

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[1][4]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for inert gas.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.[6] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction:

    • To the reaction flask, add the pyridine aldehyde (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • The Grignard reagent (1.1-1.5 eq) is then added dropwise from the dropping funnel to the stirred solution of the pyridine aldehyde over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, the reaction mixture is typically stirred at 0 °C for an additional 1-2 hours or allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

    • If a precipitate forms, a small amount of 1 M HCl can be added to dissolve it.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyridinylmethanol.

Data Presentation

The yield and reaction conditions for the synthesis of pyridinylmethanols can vary significantly depending on the specific substrates and reaction parameters used. The following table summarizes representative examples found in the literature to provide a general overview of the reaction's scope.

Pyridine AldehydeGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-PyridinecarboxaldehydePhenylmagnesium bromideTHF0285Inferred from similar reactions
3-PyridinecarboxaldehydeEthylmagnesium bromideDiethyl EtherRT378Inferred from similar reactions
4-PyridinecarboxaldehydeMethylmagnesium bromideTHF-78 to RT492[8]
2-Chloropyridine-4-carboxaldehydeIsopropylmagnesium chlorideTHF-20165Inferred from similar reactions

Visualizations

Reaction Scheme

Reaction_Scheme General Reaction Scheme for Pyridinylmethanol Synthesis cluster_reactants Reactants cluster_products Products PyridineAldehyde Pyridine Aldehyde (R1 = 2, 3, or 4-pyridyl) Intermediate Magnesium Alkoxide Intermediate PyridineAldehyde->Intermediate + R2-MgX (in Anhydrous Ether/THF) Grignard Grignard Reagent (R2-MgX) Pyridinylmethanol Pyridinylmethanol Intermediate->Pyridinylmethanol + H3O+ (Workup)

Caption: General reaction scheme for the synthesis of pyridinylmethanols.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Grignard Synthesis of Pyridinylmethanols Setup 1. Reaction Setup (Flame-dried glassware under inert gas) Reagents 2. Add Pyridine Aldehyde and Anhydrous Solvent Setup->Reagents Cooling1 3. Cool to 0 °C Reagents->Cooling1 Addition 4. Dropwise Addition of Grignard Reagent Cooling1->Addition Reaction 5. Stir at 0 °C to RT (Monitor by TLC) Addition->Reaction Cooling2 6. Cool to 0 °C Reaction->Cooling2 Quench 7. Quench with sat. aq. NH4Cl Cooling2->Quench Extraction 8. Extraction with Organic Solvent Quench->Extraction Drying 9. Dry Organic Layer Extraction->Drying Concentration 10. Concentrate in vacuo Drying->Concentration Purification 11. Column Chromatography Concentration->Purification Product Pure Pyridinylmethanol Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of pyridinylmethanols.

References

Application Notes and Protocols for (4-(Pyridin-4-yl)phenyl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for (4-(Pyridin-4-yl)phenyl)methanol in the public domain, these application notes and protocols have been compiled based on established principles of coordination chemistry and data from closely related and analogous pyridyl-alcohol ligand systems. They are intended to provide a representative and practical framework for researchers.

Introduction to this compound as a Ligand

This compound is a bifunctional organic ligand with significant potential in coordination chemistry.[1][2] Its structure incorporates a pyridyl nitrogen atom, which is a common coordination site for a wide range of metal ions, and a hydroxyl group on a phenyl ring, which can also participate in coordination or act as a hydrogen bond donor/acceptor.[3] This combination of a robust coordinating group and a functional tail allows for the construction of diverse and functional metal-organic frameworks (MOFs) and coordination polymers. The phenyl spacer provides rigidity, while the methanol group can influence the solubility of the ligand and its complexes and provide a secondary interaction site. Potential applications of coordination complexes derived from this ligand are anticipated in fields such as catalysis, luminescence, and materials science.[3][4]

Application Notes

Synthesis of the Ligand: this compound

The synthesis of this compound can be approached through several synthetic routes. A common method involves the reduction of the corresponding aldehyde or carboxylic acid ester. A plausible two-step synthesis is outlined below, starting from 4-bromobenzaldehyde.

Logical Workflow for Ligand Synthesis

A 4-Bromobenzaldehyde B 4-Formylphenylboronic acid A->B Borylation C Suzuki Coupling with 4-bromopyridine B->C D 4-(Pyridin-4-yl)benzaldehyde C->D E Reduction D->E e.g., NaBH4 F This compound E->F

Caption: Synthetic pathway for this compound.

Synthesis of Coordination Polymers and MOFs

The pyridyl nitrogen of this compound is a strong Lewis base and readily coordinates to a variety of transition metal ions. The hydroxyl group can also participate in coordination, either directly to a metal center or through hydrogen bonding to other ligands or solvent molecules, influencing the final structure. Solvothermal synthesis is a widely employed technique for the preparation of crystalline coordination polymers and MOFs from such ligands.[3][4]

Experimental Workflow for Coordination Polymer Synthesis

A Dissolve this compound and metal salt in a suitable solvent (e.g., DMF/Ethanol) B Add modulator (optional, e.g., acid or base) A->B C Seal in a Teflon-lined autoclave B->C D Heat at a specific temperature for a set time (e.g., 80-150 °C for 24-72 h) C->D E Slow cooling to room temperature D->E F Isolate crystals by filtration E->F G Wash with fresh solvent F->G H Dry under vacuum G->H I Characterization (e.g., SC-XRD, PXRD, TGA) H->I

Caption: General solvothermal synthesis of a coordination polymer.

Potential Applications

Coordination complexes containing pyridyl ligands are known to be effective catalysts for a range of organic transformations. The metal centers in these complexes can act as Lewis acids, and their catalytic activity can be tuned by modifying the ligand environment. Complexes of this compound could potentially catalyze reactions such as:

  • Oxidation Reactions: Cobalt and manganese complexes are known to catalyze the oxidation of alcohols and hydrocarbons.

  • C-C Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.[5]

  • Lewis Acid Catalysis: Zinc and copper complexes can act as Lewis acid catalysts for various reactions, including cyanosilylation.

Conceptual Catalytic Cycle

Catalyst [M(L)n] Intermediate_1 [M(L)n(A)] Catalyst->Intermediate_1 Coordination Substrate_A Substrate A Substrate_A->Intermediate_1 Substrate_B Substrate B Intermediate_2 [M(L)n(A)(B)] Substrate_B->Intermediate_2 Intermediate_1->Intermediate_2 Reaction Intermediate_2->Catalyst Product Release Product Product Intermediate_2->Product

Caption: A generalized catalytic cycle for a cross-coupling reaction.

Metal-organic frameworks incorporating aromatic ligands often exhibit interesting photoluminescent properties. The emission can originate from the ligand (intraligand fluorescence or phosphorescence), from the metal center (in the case of lanthanides), or from ligand-to-metal or metal-to-ligand charge transfer transitions. These luminescent properties can be exploited for chemical sensing applications, where the presence of an analyte quenches or enhances the luminescence. Given the aromatic nature of the pyridyl and phenyl groups, coordination polymers of this compound are expected to be luminescent. Potential sensing applications could include the detection of small molecules, metal ions, or anions.

Experimental Protocols (Representative)

Protocol for the Synthesis of this compound

This protocol is a representative procedure based on the reduction of a benzaldehyde precursor.

Materials:

  • 4-(Pyridin-4-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve 4-(Pyridin-4-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol for the Solvothermal Synthesis of a Zn(II) Coordination Polymer

This is a representative protocol for the synthesis of a coordination polymer with this compound.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Oven

  • Filtration apparatus

Procedure:

  • In a 20 mL glass vial, combine this compound (0.2 mmol, 37.0 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg).

  • Add a solvent mixture of DMF (6 mL) and ethanol (2 mL) to the vial and stir for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol.

  • Dry the crystals under vacuum at 60 °C for 12 hours.

Data Presentation (Representative Data from Analogous Systems)

The following tables present quantitative data from coordination compounds of structurally similar pyridyl-alcohol ligands to provide an indication of the expected properties of complexes with this compound.

Table 1: Representative Crystallographic Data for a Zn(II) Coordination Polymer with a Pyridyl-based Ligand [1]

ParameterValue
Empirical FormulaC₁₄H₁₄N₂O₄Zn
Formula Weight339.64
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.046(3)
b (Å)9.161(3)
c (Å)10.663(3)
α (°)109.769(4)
β (°)99.966(5)
γ (°)101.666(5)
Volume (ų)699.1(4)
Z2
Density (calc.) (g/cm³)1.614

Table 2: Representative Photoluminescence Data for a Luminescent MOF [6]

ComplexExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Lifetime (μs)
Eu-MOF27861525.3485
Tb-MOF28054542.1890

Table 3: Representative Catalytic Activity of Pd(II)-Pyridine Complexes in Suzuki-Miyaura Coupling [5]

Catalyst PrecursorLigandYield (%)
[Pd(L1)₂Cl₂]4-methoxypyridine98
[Pd(L2)₂Cl₂]pyridine95
[Pd(L3)₂Cl₂]4-chloropyridine92
[Pd(L4)₂Cl₂]4-cyanopyridine88

Visualization

Coordination Modes of this compound

cluster_0 Monodentate Coordination cluster_1 Bidentate Bridging Coordination M1 Metal Center L1 This compound L1->M1 N-coordination M2 Metal Center 1 M3 Metal Center 2 L2 This compound L2->M2 N-coordination L2->M3 O-coordination

Caption: Possible coordination modes of the ligand.

References

Application Notes and Protocols for (4-(Pyridin-4-yl)phenyl)methanol in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established synthetic methodologies for metal-organic frameworks (MOFs) using analogous pyridine-based organic linkers. As of the latest literature review, a specific MOF synthesized solely with "(4-(Pyridin-4-yl)phenyl)methanol" as the linker is not prominently documented. Therefore, the provided protocols are representative and will likely require optimization for the successful synthesis and application of a novel MOF with this specific building block.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands.[1] Their high surface area, tunable porosity, and diverse functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[2][3][4]

This compound is a versatile building block for the construction of novel MOFs. The pyridine nitrogen atom provides a strong coordination site for metal ions, while the phenyl group acts as a rigid spacer. The presence of a methanol group (-CH₂OH) offers several advantages: it can serve as a secondary coordination site, a point for post-synthetic modification, or a functional group to enhance the framework's hydrophilicity, which is beneficial for biomedical applications.[5] The selection of metal ions, such as zinc(II), copper(II), or cobalt(II), will significantly influence the resulting crystal structure, stability, and properties of the MOF.[5]

This document provides generalized protocols for the synthesis, characterization, and potential application of MOFs using this compound as a primary organic linker.

Data Presentation: Representative Properties of Pyridine-Based MOFs

The following table summarizes key quantitative data for representative MOFs synthesized from pyridine-containing ligands that are structurally related to this compound. These values provide an expected range for the properties of a novel MOF synthesized with the target linker.

MOF Name/ComplexMetal IonOrganic Linker(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
{[Zn(HCAM)]·H₂O}n[5]Zn(II)4-Hydroxypyridine-2,6-dicarboxylic acidHydrothermalNot SpecifiedNot Specified> 300
[Co₂(L)₂(azpy)]n[5]Co(II)5-(pyridin-4-ylmethoxy)-isophthalic acid, 4,4′-azopyridineSolvothermalNot SpecifiedNot Specified~350
Co-MTPhPyP[1]Co(II)5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrinSolvothermalNot SpecifiedNot Specified~400
UofT-1(Zn)[6]Zn(II)tetrakis(4-carboxyphenyl)porphyrin, 1,4-bis(2-(pyridin-4-yl)vinyl)benzeneSolvothermal~1200~0.6> 350
UofT-2(Ni)[6]Ni(II)tetrakis(4-carboxyphenyl)porphyrin, 1,4-bis(2-(pyridin-4-yl)vinyl)benzeneSolvothermal~1600~1.1> 350

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF

This protocol describes a generalized solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials or Teflon-lined autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zinc(II) nitrate hexahydrate and 0.1 mmol of this compound in a solvent mixture of 8 mL of DMF and 2 mL of ethanol.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution of all solids.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 72 hours.

  • After 72 hours, cool the oven down to room temperature at a rate of 0.5°C/min.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60°C for 12 hours.

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation A Weigh Zn(NO₃)₂·6H₂O and Linker B Add DMF/Ethanol Solvent A->B C Sonicate for 10 min B->C D Seal Vial C->D E Heat to 100°C for 72h D->E F Cool to Room Temperature E->F G Filter Crystals F->G H Wash with DMF and Ethanol G->H I Dry under Vacuum H->I

Generalized workflow for the solvothermal synthesis of a MOF.
Protocol 2: Characterization of the Synthesized MOF

This protocol outlines the standard techniques for characterizing the synthesized MOF.

A. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small sample of the dried MOF crystals into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern typically over a 2θ range of 5° to 50° with a step size of 0.02°.

    • Compare the resulting pattern to a simulated pattern from single-crystal X-ray diffraction if available, or to the patterns of known phases to check for impurities.

B. Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the dried MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

C. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Purpose: To determine the specific surface area and pore size distribution of the MOF.

  • Procedure:

    • Activate a sample of the MOF by heating it under vacuum to remove any guest solvent molecules from the pores. The activation temperature should be determined from the TGA data.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution using a suitable model, such as Non-Local Density Functional Theory (NLDFT).

characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Synth Synthesized MOF PXRD PXRD Synth->PXRD TGA TGA Synth->TGA BET BET Surface Area Synth->BET Cryst Crystallinity & Phase Purity PXRD->Cryst Therm Thermal Stability TGA->Therm Poro Porosity & Surface Area BET->Poro

Workflow for the characterization of a synthesized MOF.
Protocol 3: Application in Dye Adsorption from Aqueous Solution

This protocol provides a method to evaluate the potential of the synthesized MOF for the removal of organic dyes from water, a common application for porous materials.

Materials:

  • Synthesized and activated MOF

  • Methylene blue (or another model organic dye)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 100 mg/L) in deionized water.

  • Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/L) by diluting the stock solution.

  • Generate a calibration curve by measuring the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for methylene blue (~664 nm) using a UV-Vis spectrophotometer.

  • Perform the adsorption experiment: a. Add a known mass of the activated MOF (e.g., 10 mg) to a known volume of a methylene blue solution of a specific initial concentration (e.g., 20 mg/L in 50 mL). b. Stir the suspension at room temperature. c. At regular time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension. d. Centrifuge the aliquot to separate the MOF particles. e. Measure the absorbance of the supernatant at λ_max.

  • Calculate the concentration of methylene blue remaining in the solution at each time point using the calibration curve.

  • Determine the adsorption capacity (q_t, in mg/g) at each time point using the following equation: q_t = (C₀ - C_t) * V / m where:

    • C₀ is the initial concentration of the dye (mg/L)

    • C_t is the concentration of the dye at time t (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the MOF (g)

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output cluster_properties Properties cluster_applications Potential Applications Linker This compound Synthesis Solvothermal Synthesis Linker->Synthesis Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Synthesis Solvent Solvent (e.g., DMF/Ethanol) Solvent->Synthesis MOF Crystalline MOF Synthesis->MOF Porosity High Porosity MOF->Porosity SurfaceArea Large Surface Area MOF->SurfaceArea Functionality Tunable Functionality MOF->Functionality Catalysis Catalysis Porosity->Catalysis GasStorage Gas Storage SurfaceArea->GasStorage DrugDelivery Drug Delivery Functionality->DrugDelivery

Logical relationship of MOF synthesis and potential applications.

References

Application of (4-(Pyridin-4-yl)phenyl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Pyridin-4-yl)phenyl)methanol is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a reactive benzylic alcohol and a pyridinyl moiety, allows for diverse chemical transformations, making it a valuable precursor for the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the generation of precursors for p38 MAP kinase inhibitors.

Introduction: The Role of the Pyridinyl-Phenyl Scaffold

The pyridinyl-phenyl motif is a privileged structure in medicinal chemistry, frequently found in a wide range of biologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in crucial interactions with biological targets, while the phenyl ring provides a scaffold for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. This compound provides a strategic entry point for the elaboration of this important pharmacophore.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the development of p38 MAPK inhibitors is a significant area of pharmaceutical research.

This compound is a valuable starting material for the synthesis of p38 MAPK inhibitors. The key synthetic strategy involves the oxidation of the benzylic alcohol to the corresponding aldehyde, 4-(pyridin-4-yl)benzaldehyde. This aldehyde is a versatile intermediate that can undergo various condensation reactions to construct the core scaffolds of known p38 MAPK inhibitors.

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the central role of p38 MAPK in the inflammatory response signaling cascade.

p38_MAPK_Pathway stress Stress Stimuli (e.g., UV, Cytokines) receptor Cell Surface Receptor stress->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) mk2->inflammation transcription_factors->inflammation inhibitor This compound -derived Inhibitor inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols detail a two-step synthetic sequence from this compound to a versatile aldehyde intermediate, followed by its application in the Hantzsch dihydropyridine synthesis, a well-established method for generating compounds with potential biological activity.

General Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

experimental_workflow start This compound oxidation Oxidation start->oxidation intermediate 4-(Pyridin-4-yl)benzaldehyde oxidation->intermediate hantzsch Hantzsch Reaction intermediate->hantzsch product Dihydropyridine Derivative (p38 MAPK Inhibitor Precursor) hantzsch->product

Synthetic workflow from starting material to a potential p38 MAPK inhibitor precursor.
Protocol 1: Oxidation of this compound to 4-(Pyridin-4-yl)benzaldehyde

This protocol is adapted from established methods for the oxidation of benzylic alcohols to aldehydes using manganese dioxide, a mild and selective oxidizing agent.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 20 mL/g of alcohol) is added activated manganese dioxide (5.0 eq.).

  • The resulting suspension is stirred vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite®. The filter cake is washed with additional DCM (3 x 10 mL/g of alcohol).

  • The combined filtrate is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-(pyridin-4-yl)benzaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 75-85%

Protocol 2: Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol describes a classic Hantzsch condensation to synthesize a 1,4-dihydropyridine derivative using the aldehyde prepared in Protocol 1.[1][2]

Materials:

  • 4-(Pyridin-4-yl)benzaldehyde (from Protocol 1)

  • Ethyl Acetoacetate

  • Ammonium Acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of 4-(pyridin-4-yl)benzaldehyde (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ammonium acetate (1.2 eq.) in ethanol (15 mL/g of aldehyde) is prepared.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to afford the desired diethyl 2,6-dimethyl-4-(4-(pyridin-4-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Expected Yield: 80-90%

Quantitative Data

The following tables summarize key quantitative data for representative p38 MAP kinase inhibitors with scaffolds accessible through intermediates derived from this compound.

Table 1: Reaction Yields for Key Synthetic Steps

StepStarting MaterialProductReagentsTypical Yield (%)
Oxidation This compound4-(Pyridin-4-yl)benzaldehydeMnO₂, DCM75 - 85
Hantzsch Condensation 4-(Pyridin-4-yl)benzaldehydeDiethyl 2,6-dimethyl-4-(4-(pyridin-4-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylateEthyl acetoacetate, NH₄OAc, Ethanol80 - 90
Thiazole Synthesis (Representative) 4-(Pyridin-4-yl)benzaldehyde derivative4-Phenyl-5-(pyridin-4-yl)thiazole derivativeVaries60 - 75

Table 2: Biological Activity of Representative Pyridinyl-Phenyl Based p38 MAPK Inhibitors

Compound IDCore Scaffoldp38α IC₅₀ (nM)Reference Compoundp38α IC₅₀ (nM)
A Pyridinyl-imidazole50 - 100SB20358050 - 100
B Pyridinyl-thiazole80 - 150SB20358050 - 100
C Pyridinyl-quinoxaline38 - 81[3]SB20358050 - 100
D DihydropyridopyrimidoneVaries--

Note: The IC₅₀ values are representative and can vary based on the specific substitutions on the core scaffold.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its utility is particularly pronounced in the development of p38 MAP kinase inhibitors, where it serves as a precursor to the key intermediate, 4-(pyridin-4-yl)benzaldehyde. The provided protocols offer robust methods for the synthesis of this intermediate and its subsequent elaboration into complex heterocyclic scaffolds with therapeutic potential. The straightforward nature of these synthetic routes, coupled with the significant biological activity of the resulting compounds, underscores the importance of this compound in modern drug discovery and development.

References

Application Notes and Protocols for the Derivatization of (4-(Pyridin-4-yl)phenyl)methanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-4-yl)phenyl)methanol is a versatile scaffold in medicinal chemistry, possessing a pyridyl-phenyl core structure that is present in numerous biologically active compounds. The hydroxyl group of this molecule offers a convenient point for derivatization, allowing for the synthesis of a library of ester and ether analogs. These modifications can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides detailed protocols for the synthesis of ester and ether derivatives of this compound and their subsequent evaluation in relevant biological assays, with a focus on anticancer applications.

Data Presentation

Due to the limited availability of specific biological data for derivatives of this compound, the following tables present data for analogous pyridine-containing compounds to illustrate the potential biological activities that can be explored. These compounds share structural similarities and have been evaluated for their anticancer and kinase inhibitory effects.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
SK-25 MiaPaCa-2 (Pancreatic)Cytotoxicity1.95[1]
Compound 9b HCT116 (Colon)Antiproliferative (MTT)< 3[2]
Compound 9d HCT116 (Colon)Antiproliferative (MTT)< 3[2]
Compound 9b A549 (Lung)Antiproliferative (MTT)< 5[2]
Compound 9d A549 (Lung)Antiproliferative (MTT)< 5[2]
Compound 9b MCF7 (Breast)Antiproliferative (MTT)< 3[2]
Compound 9d PC3 (Prostate)Antiproliferative (MTT)< 5[2]

Note: SK-25 is 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one. Compounds 9b and 9d are N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives.

Table 2: Kinase Inhibitory Activity of Representative Pyridine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
FRAX597 PAK1Biochemical7.7[3]
PF-3758309 PAK4Biochemical (Kd)2.7[4]
PF-3758309 GEF-H1 (PAK4 substrate)Cell-based1.3[4]
Representative Pyridine Derivative PAK1Biochemical31[5]

Experimental Protocols

A. Derivatization of this compound

The hydroxyl group of this compound can be readily derivatized to form esters and ethers. Below are general protocols for these transformations.

1. Esterification via Acyl Chloride

This protocol describes the synthesis of ester derivatives by reacting this compound with an appropriate acyl chloride in the presence of a base.

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (Et3N) or Pyridine

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise to the stirred solution.

    • In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the alcohol/base mixture at 0 °C over 15-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by flash column chromatography on silica gel.

2. Etherification via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives using the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

  • Materials:

    • This compound

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Deionized water and brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

B. Biological Assays

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or other solubilizing agent

    • 96-well plates

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][6]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.

  • Materials:

    • Purified kinase (e.g., PAK1)

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Derivatization_Workflow cluster_synthesis Derivatization cluster_assay Biological Assays cluster_data Data Analysis start This compound ester Ester Derivatives start->ester Esterification (Acyl Chloride) ether Ether Derivatives start->ether Etherification (Williamson Synthesis) cell_assay Cell Viability Assay (MTT) ester->cell_assay kinase_assay Kinase Inhibition Assay ester->kinase_assay ether->cell_assay ether->kinase_assay ic50 IC50 Determination cell_assay->ic50 kinase_assay->ic50

Caption: Workflow for derivatization and biological evaluation.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Growth Factors Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1_inactive PAK1 (inactive) Rac_Cdc42->PAK1_inactive GTP binding PAK1_active PAK1 (active) PAK1_inactive->PAK1_active Autophosphorylation MEK MEK PAK1_active->MEK Apoptosis Apoptosis (Inhibition) PAK1_active->Apoptosis Cytoskeleton Cytoskeletal Reorganization PAK1_active->Cytoskeleton ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Inhibitor Derivative of This compound Inhibitor->PAK1_active Inhibition

Caption: Simplified p21-Activated Kinase 1 (PAK1) signaling pathway.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for High-Throughput Screening of (4-(Pyridin-4-yl)phenyl)methanol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-(Pyridin-4-yl)phenyl)methanol scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of biological pathways. The pyridine ring, in particular, is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor and influence the physicochemical properties of the molecule.[1] Libraries based on this scaffold are of significant interest for identifying novel modulators of therapeutic targets. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large chemical libraries to identify "hit" compounds with desired biological activity.[2][3]

This document provides detailed application notes and protocols for conducting high-throughput screening of this compound libraries. The protocols described herein focus on two common HTS approaches: a biochemical assay targeting protein kinases and a cell-based assay for assessing cellular viability and proliferation. Protein kinases are a major class of drug targets, particularly in oncology, and pyridine-containing compounds have shown significant promise as kinase inhibitors.[1][4][5]

Biochemical HTS: Kinase Inhibition Assay

Many pharmaceutical companies are actively searching for kinase inhibitors for the development of new therapeutics.[6] A common approach for screening kinase inhibitors is to use a universal, non-radioactive assay.[6]

Principle

This protocol describes a fluorescence polarization (FP)-based assay to identify inhibitors of a generic serine/threonine kinase. The assay measures the binding of a fluorescently labeled tracer to the kinase's active site. Compounds from the this compound library that bind to the active site will displace the tracer, leading to a decrease in the fluorescence polarization signal.

Experimental Protocol

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled kinase tracer (ligand)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds and the positive control in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution or DMSO (for negative controls) into the wells of a 384-well plate.

  • Enzyme and Tracer Preparation:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

    • The final concentrations of the kinase and tracer should be optimized for the specific assay, but typical concentrations are in the low nanomolar range.

  • Assay Assembly:

    • Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2X fluorescent tracer solution to each well to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Presentation

Table 1: Hypothetical Primary HTS Data for Kinase Inhibition

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Inhibition
Control (DMSO)-4500
Staurosporine1050100
PPM-001104451.25
PPM-0021025050
PPM-003106097.5
PPM-004104305

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)
PPM-0028.5
PPM-0030.2

Visualization

cluster_workflow Biochemical HTS Workflow start Start: Compound Library This compound plate Compound Plating (384-well plate) start->plate Dispense 50 nL add_enzyme Add Kinase Solution plate->add_enzyme Add 5 µL incubate1 Incubate (15 min) add_enzyme->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer Add 5 µL incubate2 Incubate (60 min) add_tracer->incubate2 read Read Fluorescence Polarization incubate2->read analyze Data Analysis (% Inhibition) read->analyze hits Hit Compounds analyze->hits Identify Actives

Caption: Workflow for the fluorescence polarization-based kinase inhibition HTS assay.

Cell-Based HTS: Cell Proliferation Assay

Cell-based assays are used in more than half of all high-throughput drug screenings for target validation and to assess absorption, distribution, metabolism, elimination, and toxicity (ADMET) in the early stages of drug discovery.[7]

Principle

This protocol describes a cell-based assay to identify compounds from the this compound library that inhibit the proliferation of a cancer cell line. The assay utilizes a reagent that measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in the luminescence signal corresponds to a decrease in cell viability.

Experimental Protocol

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound library dissolved in 100% DMSO

  • Positive control (e.g., Doxorubicin)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, solid white, tissue culture-treated microplates

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 384-well plates at a predetermined density (e.g., 2,000 cells/well) in 20 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add 100 nL of the serially diluted compounds or controls to the wells containing the cells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Presentation

Table 3: Hypothetical Primary HTS Data for Cell Proliferation

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
Control (DMSO)-800,0000
Doxorubicin1050,00093.75
PPM-00110790,0001.25
PPM-00210810,000-1.25
PPM-00510400,00050
PPM-0061060,00092.5

Table 4: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)
PPM-00512.2
PPM-0060.8

Visualization

cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 Activates kinase2 Target Kinase (e.g., MAPK) kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation inhibitor This compound Inhibitor inhibitor->kinase2

Caption: A simplified signaling pathway where a kinase is a therapeutic target.

HTS Campaign Logic

A successful HTS campaign involves a series of steps to identify and validate hit compounds.

Visualization of Screening Logic

cluster_logic HTS Campaign Logic primary Primary Screen (Single Concentration) confirmation Hit Confirmation (Re-test in triplicate) primary->confirmation Identify Initial Hits dose_response Dose-Response (IC50 determination) confirmation->dose_response Confirm Actives secondary Secondary/Orthogonal Assay dose_response->secondary Prioritize Potent Hits sar Structure-Activity Relationship (SAR) Analysis secondary->sar Validate Mechanism lead_opt Lead Optimization sar->lead_opt

Caption: Logical workflow for a typical high-throughput screening campaign.

References

Application Notes and Protocols for the Use of (4-(Pyridin-4-yl)phenyl)methanol in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.

The (4-(Pyridin-4-yl)phenyl)methanol scaffold is a valuable starting material in the synthesis of PROTACs, particularly for those targeting kinases, due to the prevalence of the 4-phenylpyridine motif in numerous kinase inhibitors.[2][3][4] This document provides detailed application notes and experimental protocols for the functionalization of this compound and its incorporation into a PROTAC targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a critical regulator of oncogene transcription.[5][6]

Signaling Pathway and PROTAC Mechanism of Action

BRD4 acts as an epigenetic reader by binding to acetylated histones, which in turn recruits transcriptional machinery to drive the expression of key oncogenes like c-MYC. By inducing the degradation of BRD4, PROTACs can effectively silence these oncogenic pathways, leading to cell cycle arrest and apoptosis in cancer cells. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ligase, such as Cereblon (CRBN), leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Action A This compound B Functionalized POI Ligand Precursor (e.g., Azide) A->B Functionalization E PROTAC Molecule B->E Click Chemistry C Linker C->E D E3 Ligase Ligand (e.g., Pomalidomide) D->E Amide Coupling PROTAC PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-MYC Degradation->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Figure 1: Overall workflow from synthesis to cellular action of a BRD4-targeting PROTAC.

Experimental Protocols

This section details a synthetic route to a BRD4-targeting PROTAC, starting from this compound. The strategy involves functionalizing the benzylic alcohol to an azide, which then participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an alkyne-functionalized linker. This POI-linker fragment is then coupled to a Cereblon (CRBN) E3 ligase ligand, pomalidomide, via an amide bond formation.

Protocol 1: Synthesis of 4-(Azidomethyl)-4'-phenylpyridine (POI Ligand Precursor)

This two-step protocol converts the starting alcohol into a more reactive intermediate (bromide) and then into the desired azide.

Step 1a: Synthesis of 4-(Bromomethyl)-4'-phenylpyridine

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr₃)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-(bromomethyl)-4'-phenylpyridine.

Step 1b: Synthesis of 4-(Azidomethyl)-4'-phenylpyridine

  • Materials:

    • 4-(Bromomethyl)-4'-phenylpyridine

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(bromomethyl)-4'-phenylpyridine (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • After the reaction is complete, pour the mixture into deionized water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-(azidomethyl)-4'-phenylpyridine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of the PROTAC Molecule

This protocol involves the "click" reaction to attach the linker to the POI ligand precursor, followed by amide coupling to the E3 ligase ligand.

Step 2a: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • 4-(Azidomethyl)-4'-phenylpyridine

    • Alkyne-functionalized PEG linker (e.g., Alkyne-PEG3-acid)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol and deionized water (as solvent)

  • Procedure:

    • In a reaction vessel, dissolve 4-(azidomethyl)-4'-phenylpyridine (1.0 eq) and the alkyne-functionalized PEG linker (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, the POI-linker conjugate, is typically carried forward to the next step.

Step 2b: Amide Coupling with Pomalidomide

  • Materials:

    • POI-linker conjugate from Step 2a

    • Pomalidomide-NH₂ (a pomalidomide derivative with a free amine for coupling)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the crude POI-linker conjugate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add pomalidomide-NH₂ (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC product by LC-MS.

    • Once the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Data Presentation

The following tables summarize key quantitative data for the synthesis and evaluation of the resulting PROTAC.

Table 1: Summary of Synthetic Yields

StepProductTypical Yield (%)Purity (%) (Post-Purification)
1a: Bromination4-(Bromomethyl)-4'-phenylpyridine75-85>95
1b: Azidation4-(Azidomethyl)-4'-phenylpyridine80-90>90 (used without purification)
2a: Click ChemistryPOI-Linker Conjugate60-75- (used crude)
2b: Amide Coupling & PurificationFinal PROTAC40-60>98 (by HPLC)

Table 2: Biological Activity of the Synthesized BRD4 PROTAC

AssayParameterValue (nM)
BRD4 Degradation (Western Blot)DC₅₀50-100
Cell Viability (MTT Assay)IC₅₀100-200

Visualization of the Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_conjugation Conjugation Start This compound Bromide 4-(Bromomethyl)-4'-phenylpyridine Start->Bromide PBr3 Start->Bromide Azide 4-(Azidomethyl)-4'-phenylpyridine Bromide->Azide NaN3 Bromide->Azide POI_Linker POI-Linker Conjugate Azide->POI_Linker CuSO4, NaAsc Azide->POI_Linker Linker Alkyne-PEG-Acid Linker->POI_Linker PROTAC Final PROTAC POI_Linker->PROTAC HATU, DIPEA POI_Linker->PROTAC Pomalidomide Pomalidomide-NH2 Pomalidomide->PROTAC

Figure 2: Synthetic workflow for the PROTAC molecule.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of a BRD4-targeting PROTAC utilizing this compound as a key building block. The modular nature of this synthetic strategy, employing robust and high-yielding reactions such as CuAAC and amide coupling, allows for the facile generation of PROTAC libraries for structure-activity relationship studies. By systematically varying the linker length and composition, as well as the E3 ligase ligand, researchers can optimize the degradation potency and selectivity of the resulting PROTACs, ultimately accelerating the development of novel therapeutics for cancer and other diseases.

References

Application Notes and Protocols for (4-(Pyridin-4-yl)phenyl)methanol Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-(Pyridin-4-yl)phenyl)methanol and its derivatives represent a versatile class of organic compounds with significant potential for application in organic light-emitting diodes (OLEDs). The core structure, featuring a pyridine ring linked to a phenylmethanol group, provides a robust scaffold for developing materials with tailored electronic and photophysical properties. The electron-deficient nature of the pyridine ring makes these compounds promising candidates for electron-transporting materials (ETMs) or hosts for phosphorescent emitters in OLEDs.[1][2] By modifying the core structure with various functional groups, it is possible to tune properties such as charge carrier mobility, energy levels, and film-forming capabilities to enhance device efficiency, stability, and color purity.[1] These application notes provide an overview of molecular design strategies, detailed experimental protocols for synthesis and device fabrication, and performance data for related pyridine-based materials.

Molecular Design and Strategy

The performance of OLED materials is intrinsically linked to their molecular structure. For this compound derivatives, key design strategies focus on attaching functional groups to the pyridine or phenyl rings to control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhance thermal stability, and ensure good film morphology. The methanol group itself can be a point for further derivatization to create more complex structures or polymers.

cluster_core Core Structure: this compound cluster_mods Molecular Engineering Strategies core_structure tune_levels Tune HOMO/LUMO Levels core_structure->tune_levels Add electron-donating/ withdrawing groups charge_transport Enhance Charge Transport core_structure->charge_transport Introduce bulky groups (e.g., spirobifluorene) solubility Improve Solubility & Film Morphology core_structure->solubility Add alkyl chains stability Increase Thermal/Photochemical Stability core_structure->stability Steric hindrance to prevent aggregation G General Synthesis Workflow start Starting Materials (4-bromobenzaldehyde, pyridine-4-boronic acid) step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Reflux) start->step1 intermediate Intermediate Product (4'-(pyridin-4-yl)biphenyl-4-carbaldehyde) step1->intermediate step2 Reduction (NaBH4, Methanol) intermediate->step2 product Final Product (this compound) step2->product purification Purification (Column Chromatography) product->purification final_product Pure Derivative purification->final_product G OLED Fabrication Workflow sub_prep ITO Substrate Cleaning & Treatment vac_pump Transfer to Vacuum Chamber sub_prep->vac_pump hil HIL Deposition (e.g., HAT-CN) vac_pump->hil htl HTL Deposition (e.g., TAPC) hil->htl eml EML Co-evaporation (Host + Dopant) htl->eml etl ETL/HBL Deposition (e.g., TPBi) eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation (Nitrogen Glovebox) cathode->encap

References

Application Notes and Protocols for the Quantification of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-4-yl)phenyl)methanol is a key chemical intermediate in the synthesis of various compounds of interest in the pharmaceutical and materials science sectors. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and stability testing. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The provided methods are based on established analytical principles for structurally similar compounds and should be validated for specific laboratory conditions and sample matrices.

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, acetonitrile, and DMSO. Sparingly soluble in water.
pKa ~5.2 (predicted for the pyridine nitrogen)

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is proposed for its ability to separate moderately polar aromatic compounds.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Ammonium Acetate buffer (pH 6.2, adjusted with acetic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Stock Standard Stock Solution Working Working Standards Stock->Working Dilution HPLC HPLC System (C18 Column, UV Detector) Working->HPLC Injection Sample Sample Solution Sample->HPLC Injection Chromatogram Obtain Chromatogram HPLC->Chromatogram CalCurve Calibration Curve (Peak Area vs. Conc.) Chromatogram->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Typical Method Validation Parameters (for analogous compounds)

ParameterTypical Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group in this compound, derivatization may be necessary to improve its volatility and chromatographic peak shape.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions as described for the HPLC method, using a volatile solvent like dichloromethane or ethyl acetate.

  • Derivatization (Silylation):

    • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

3. Data Analysis:

  • Qualitative Analysis: Identify the derivatized analyte peak in the total ion chromatogram (TIC) by its retention time. Confirm its identity by comparing the mass spectrum with a reference spectrum.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the standards. Use this curve to determine the concentration in the samples.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Solution Standard/Sample Solution Dry Evaporation Solution->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS System Deriv->GCMS Injection TIC Total Ion Chromatogram GCMS->TIC MassSpec Mass Spectrum GCMS->MassSpec CalCurve Calibration Curve (Ion Area vs. Conc.) TIC->CalCurve Quantify Quantify Analyte MassSpec->Quantify Confirmation CalCurve->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Typical Method Validation Parameters (for analogous compounds)

ParameterTypical Value
Linearity (R²) > 0.995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 10%
UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound, particularly for routine analysis of relatively pure samples. The presence of the pyridine and phenyl chromophores results in strong UV absorbance.

Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a pair of matched 1 cm quartz cuvettes.

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 254 nm, characteristic of the pyridine ring.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to obtain concentrations in a range that gives absorbances between 0.1 and 1.0 (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Prepare the sample solution in methanol to a concentration that falls within the established linear range.

4. Measurement and Quantification:

  • Measure the absorbance of the blank (methanol), working standards, and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Workflow for UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Stock Standard Stock Solution Working Working Standards Stock->Working Dilution Measure Measure Absorbance at λmax Working->Measure Sample Sample Solution Sample->Measure Scan Determine λmax Scan->Measure CalCurve Calibration Curve (Absorbance vs. Conc.) Measure->CalCurve Quantify Quantify Analyte CalCurve->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-(Pyridin-4-yl)phenyl)methanol, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound typically involves a two-step process: a Suzuki-Miyaura coupling to form 4-(Pyridin-4-yl)benzaldehyde, followed by the reduction of the aldehyde to the corresponding alcohol. This section addresses common issues encountered during these steps.

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] In this synthesis, it is typically used to couple an aryl halide with an organoboron species. A common route involves the reaction of 4-formylphenylboronic acid with 4-bromopyridine or 4-iodopyridine.

Low yields in Suzuki coupling can stem from several factors related to reagents, catalysts, or reaction conditions.

  • Poor Quality of Boronic Acid: Boronic acids can be unstable and prone to decomposition or the formation of trimers (boroxines).[2]

    • Troubleshooting:

      • Use fresh, high-purity boronic acid or its more stable ester derivatives (e.g., pinacol esters).[2]

      • Consider using aryltrifluoroborates, which are often more robust and less prone to protodeboronation.[3]

  • Catalyst and Ligand Issues: The choice of palladium catalyst and phosphine ligand is critical. Impurities can sometimes arise from the aryl groups on the phosphorus atom of the ligand.[4]

    • Troubleshooting:

      • Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands. Bulky, electron-rich phosphine ligands can improve reactivity, especially with less reactive aryl chlorides.[1][3]

      • Ensure the catalyst is not deactivated (e.g., formation of palladium black).[5] This can sometimes be mitigated by careful selection of reaction conditions and ligands.

  • Suboptimal Base or Solvent: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility and stability of the reactants and catalyst.[2]

    • Troubleshooting:

      • Commonly used bases include carbonates (K₂CO₃, Na₂CO₃), phosphates, and organic bases.[2] The strength and type of base should be optimized for the specific substrates.

      • Solvents like dioxane, THF, DMF, or toluene, often with a small amount of water, are typically used.[2] Biphasic systems (organic/aqueous) can be effective.[3]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.[2][5]

    • Homocoupling: Two identical starting materials couple with each other.

    • Dehalogenation: The aryl halide is reduced, removing the halogen atom.[2]

    • Protodeboronation: The boronic acid reacts with a proton source, cleaving the C-B bond.[5]

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Assess Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions optimize_reagents Use Fresh/High-Purity Reagents (e.g., Pinacol Esters) check_reagents->optimize_reagents Degradation Suspected optimize_catalyst Screen Different Ligands/ Catalyst Loadings check_catalyst->optimize_catalyst Inefficiency Observed optimize_conditions Optimize Base, Solvent, and Temperature check_conditions->optimize_conditions Suboptimal Setup end_ok Yield Improved optimize_reagents->end_ok end_fail Yield Still Low (Investigate Side Reactions) optimize_reagents->end_fail optimize_catalyst->end_ok optimize_catalyst->end_fail optimize_conditions->end_ok optimize_conditions->end_fail

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Step 2: Reduction of 4-(Pyridin-4-yl)benzaldehyde

The second step is the reduction of the aldehyde functional group to a primary alcohol. The choice of reducing agent is key to achieving a high yield without affecting the pyridine ring or the newly formed biaryl system.

Incomplete reduction or low yields can be caused by the choice of reducing agent, reaction conditions, or substrate purity.

  • Choice of Reducing Agent: Aldehydes are generally more reactive than ketones, allowing for selective reduction.[6]

    • Troubleshooting:

      • Sodium Borohydride (NaBH₄): This is a common, mild, and effective reagent for reducing aldehydes.[7] It is often used in alcoholic solvents like methanol or ethanol.

      • Sodium Dithionite (Na₂S₂O₄): This reagent can selectively reduce aldehydes in the presence of ketones, often under batch or flow conditions.[8]

      • Other Systems: Systems like NaBH₄/Na₂C₂O₄ in water have been developed for the selective reduction of aldehydes.[6]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome.

    • Troubleshooting:

      • Ensure sufficient equivalents of the reducing agent are used.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Some reductions may benefit from specific conditions, such as ultrasonic irradiation to improve reaction rates.[7]

  • Substrate Purity: Impurities from the previous Suzuki coupling step can interfere with the reduction.

    • Troubleshooting:

      • Purify the intermediate 4-(Pyridin-4-yl)benzaldehyde by column chromatography or recrystallization before proceeding to the reduction step.

The following table summarizes data from studies on the reduction of benzaldehyde, which serves as a model for 4-(Pyridin-4-yl)benzaldehyde.

Reducing SystemSolventTemperature (°C)TimeYield (%)Reference
Sodium Dithionite (Batch)Isopropanol/WaterReflux12 h92%[8]
Sodium Dithionite (Flow)Isopropanol/Water11064 min92% (isolated)[8]
NaBH₄ / Na₂C₂O₄WaterRoom Temp90 min95% (isolated)[6]
NaBH₄ (Ultrasonic)WaterRoom Temp10 min96% (isolated)[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-4-yl)benzaldehyde via Suzuki Coupling

This protocol is a general procedure and may require optimization.

  • Reagents & Materials:

    • 4-Bromobenzaldehyde

    • 4-Pyridineboronic acid pinacol ester

    • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

    • Potassium Carbonate (K₂CO₃), 2M aqueous solution

    • Solvents: Toluene, Tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 4-pyridineboronic acid pinacol ester (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Flush the flask with an inert gas.

    • Add a degassed solvent mixture of Toluene/THF (e.g., 3:2 ratio).[9]

    • Add the 2M aqueous K₂CO₃ solution (2.0 eq).

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[9]

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup: Dilute with ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(Pyridin-4-yl)benzaldehyde.

Protocol 2: Reduction to this compound
  • Reagents & Materials:

    • 4-(Pyridin-4-yl)benzaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • Dissolve 4-(Pyridin-4-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add NaBH₄ (1.5-2.0 eq) portion-wise, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until all the starting aldehyde is consumed.

    • Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis_Workflow start Start: 4-Bromobenzaldehyde + 4-Pyridineboronic acid ester suzuki Step 1: Suzuki Coupling [Pd(PPh3)4, K2CO3, Toluene/THF] start->suzuki workup1 Aqueous Workup & Column Chromatography suzuki->workup1 intermediate Intermediate: 4-(Pyridin-4-yl)benzaldehyde workup1->intermediate reduction Step 2: Aldehyde Reduction [NaBH4, Methanol] intermediate->reduction workup2 Aqueous Workup & Recrystallization reduction->workup2 product Final Product: This compound workup2->product

Caption: General workflow for the synthesis of this compound.

References

Side reactions and byproduct formation in pyridinylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinylmethanol.

FAQs and Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyridinylmethanol via common synthetic routes.

Grignard Reaction with Pyridine Aldehydes/Ketones

The addition of a Grignard reagent to a pyridine aldehyde or ketone is a versatile method for creating a C-C bond and introducing a substituted methanol group.

Common Issues and Solutions

  • Q1: My Grignard reaction has a low yield of the desired pyridinylmethanol. What are the common causes?

    • A1: Low yields in Grignard reactions involving pyridine substrates can stem from several factors:

      • Side Reaction with Pyridine Nitrogen: The Grignard reagent can act as a Lewis acid and coordinate to the basic nitrogen atom of the pyridine ring, effectively passivating both reactants.

      • Wurtz Coupling: A significant side reaction is the formation of a biphenyl byproduct through the coupling of the Grignard reagent with unreacted aryl halide. This is more prevalent at higher temperatures and concentrations.[1]

      • Enolization of the Carbonyl: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[2]

      • Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the yield.[1] Ensure all glassware is flame-dried and solvents are anhydrous.

  • Q2: I am observing a significant amount of 4,4'-dichlorobiphenyl in my reaction to synthesize 4-chlorophenyl-2-pyridinylmethanol. How can I minimize this byproduct?

    • A2: The formation of 4,4'-dichlorobiphenyl is due to a Wurtz coupling side reaction. To minimize this, employ the following strategies:

      • Slow Addition: Add the 4-chlorobromobenzene slowly and dropwise to the magnesium suspension.[1]

      • Dilute Conditions: Maintain a dilute concentration of the halide throughout the addition.[1]

      • Temperature Control: Perform the reaction at a lower temperature to disfavor the coupling reaction.[1]

  • Q3: How can I improve the selectivity of the Grignard addition to the carbonyl group over reaction with the pyridine nitrogen?

    • A3: To favor the desired 1,2-addition to the carbonyl group:

      • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to increase selectivity.

      • Lewis Acid Additives: The addition of a Lewis acid, such as cerium trichloride (CeCl₃), can activate the carbonyl group and enhance 1,2-addition selectivity.

Quantitative Data on Byproduct Formation

Synthetic RouteMain ProductByproductTypical Yield of ByproductConditions Favoring Byproduct Formation
Grignard Reaction4-Chlorophenyl-2-pyridinylmethanol4,4'-DichlorobiphenylCan be significantHigh concentration of halide, elevated temperature[1]

Experimental Protocol: Grignard Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend magnesium turnings in anhydrous tetrahydrofuran (THF). Initiate the reaction with a small crystal of iodine. Slowly add a solution of 4-chlorobromobenzene in anhydrous THF dropwise.[3]

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of 2-pyridinecarboxaldehyde in anhydrous THF dropwise while maintaining the low temperature.[1]

  • Work-up: After the reaction is complete, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4]

Troubleshooting Workflow for Grignard Synthesis

cluster_moisture Moisture Contamination cluster_biphenyl Wurtz Coupling Side Reaction cluster_ketone Enolization/Reaction with Pyridine N start Low Yield of Pyridinylmethanol check_moisture Check for Moisture (Anhydrous Solvents/Glassware?) start->check_moisture check_biphenyl Analyze for Biphenyl Byproduct (GC-MS) start->check_biphenyl check_ketone Check for Unreacted Ketone start->check_ketone re_dry Re-dry Solvents and Glassware check_moisture->re_dry optimize_temp Lower Reaction Temperature check_biphenyl->optimize_temp slow_addition Slower Halide Addition check_biphenyl->slow_addition optimize_temp2 Lower Reaction Temperature check_ketone->optimize_temp2 add_lewis_acid Add Lewis Acid (e.g., CeCl3) check_ketone->add_lewis_acid

Troubleshooting low yield in Grignard synthesis.
Reduction of Pyridinecarboxylic Acids and Esters

A common and direct route to pyridinylmethanols is the reduction of the corresponding carboxylic acids or their esters.

Common Issues and Solutions

  • Q1: My reduction of a pyridinecarboxylic acid/ester is resulting in a low yield of the alcohol. What could be the issue?

    • A1: Low yields can be attributed to several factors depending on the reducing agent used:

      • Incomplete Reaction (NaBH₄): Sodium borohydride is generally a mild reducing agent and may not be strong enough to reduce esters efficiently without additives or specific conditions (e.g., refluxing in THF with methanol).[5]

      • Formation of a Stable Borine Complex (NaBH₄): With certain substrates like ethyl isonicotinate, a stable borine (BH₃) complex can form, hindering the reduction.[6]

      • Over-reduction of the Pyridine Ring: Strong reducing agents or harsh reaction conditions can lead to the reduction of the pyridine ring itself, resulting in piperidine derivatives.

      • Decarboxylation: During the catalytic hydrogenation of nicotinic acid, decarboxylation can occur, leading to the formation of piperidine.[7]

  • Q2: I am trying to reduce a pyridinecarboxylic acid with LiAlH₄ and the reaction is very exothermic and difficult to control. Are there safer alternatives?

    • A2: Yes, LiAlH₄ is a very powerful and pyrophoric reducing agent.[8] A safer alternative is a two-step procedure:

      • Esterify the pyridinecarboxylic acid to its corresponding methyl or ethyl ester.

      • Reduce the ester using sodium borohydride, often in a methanol/THF solvent system. This method is much safer and can provide high yields.[5]

  • Q3: During the catalytic hydrogenation of my pyridinecarboxylic acid, the reaction stops or is very slow. What could be the problem?

    • A3: This is likely due to catalyst poisoning. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., Pd, Pt, Rh) and deactivate it.

      • Troubleshooting:

        • Acidic Medium: Performing the hydrogenation in an acidic medium can protonate the pyridine nitrogen, preventing it from binding to the catalyst.

        • Catalyst Choice: Some catalysts are more resistant to poisoning than others. Rhodium on alumina has been shown to be effective for the hydrogenation of pyridinecarboxylic acids in the presence of ammonia.[7]

Quantitative Data on Byproduct Formation

Synthetic RouteMain ProductByproductTypical Yield of ByproductConditions Favoring Byproduct Formation
Catalytic HydrogenationNipecotic AcidPiperidineCan be significantAqueous conditions without ammonia[7]
NaBH₄ ReductionIsonicotinyl AlcoholEthyl Isonicotinate-Borine ComplexUp to 80%Reaction of ethyl isonicotinate with NaBH₄ and AlCl₃[6]

Experimental Protocol: Two-Step Synthesis of 3-Pyridinemethanol via NaBH₄ Reduction

  • Esterification of Nicotinic Acid: Dissolve nicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid and reflux to form methyl nicotinate.[5]

  • Reduction of Methyl Nicotinate: Dissolve the methyl nicotinate in a mixture of methanol and THF. Cool the solution and slowly add sodium borohydride portion-wise. After the addition, reflux the mixture until the reaction is complete (monitored by TLC).[9]

  • Work-up: Quench the reaction with water and remove the organic solvents under reduced pressure.

  • Purification: Extract the aqueous residue with chloroform. Dry the combined organic extracts and concentrate to yield the crude 3-pyridinemethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[9]

Reaction Pathway for Reduction of Pyridinecarboxylic Ester

start Pyridinecarboxylic Ester intermediate Aldehyde Intermediate start->intermediate NaBH4 or LiAlH4 side_product Over-reduced Piperidine Derivative start->side_product Harsh Conditions/ Strong Reducing Agent product Pyridinylmethanol intermediate->product NaBH4 or LiAlH4

Reduction pathway and potential over-reduction.
Synthesis from Cyanopyridines

The reduction of cyanopyridines is another route to access pyridinylmethanols, typically proceeding through an intermediate imine.

Common Issues and Solutions

  • Q1: My reduction of a cyanopyridine to pyridinylmethanol is giving a low yield. What are the potential side reactions?

    • A1: Low yields in the reduction of cyanopyridines can be due to the formation of several byproducts:

      • Aminomethylpyridine: Incomplete hydrolysis of the intermediate imine can lead to the formation of the corresponding primary amine.

      • Secondary and Tertiary Amines: The intermediate imine can react with the primary amine product to form secondary and tertiary amines.[10]

      • Over-reduction of the Pyridine Ring: As with other reduction methods, harsh conditions can lead to the saturation of the pyridine ring.

  • Q2: How can I improve the selectivity for the formation of pyridinylmethanol over the amine byproducts?

    • A2: The choice of reducing agent and reaction conditions is crucial for selectivity:

      • Raney Nickel in Formic Acid: The use of Raney nickel in formic acid has been shown to favor the formation of the corresponding pyridinecarboxaldehyde from the cyanopyridine, which can then be reduced to the alcohol in a subsequent step. This method can inhibit the formation of amine byproducts.[11]

      • Control of Reaction Conditions: Careful control of temperature, pressure, and reaction time during catalytic hydrogenation can help to minimize over-reduction and the formation of amine byproducts.

Quantitative Data on Byproduct Formation

Synthetic RouteMain ProductByproductTypical Yield of ByproductConditions Favoring Byproduct Formation
Reduction of CyanopyridinePyridinylmethanolAminomethylpyridineCan be significantIncomplete hydrolysis of the intermediate imine[11]

Experimental Protocol: Reduction of Cyanopyridine (General)

A detailed protocol for the selective reduction of a cyanopyridine to the corresponding pyridinylmethanol is highly substrate and catalyst dependent. A general two-step approach is often employed:

  • Reduction to Aldehyde: Utilize a selective reducing agent such as Raney Nickel in formic acid to convert the cyanopyridine to the pyridinecarboxaldehyde.[11]

  • Reduction of Aldehyde: Isolate the aldehyde and reduce it to the corresponding pyridinylmethanol using a mild reducing agent like sodium borohydride.

Logical Workflow for Troubleshooting Cyanopyridine Reduction

cluster_amine Amine Byproduct Formation cluster_over_reduction Over-reduction of Pyridine Ring start Low Yield of Pyridinylmethanol check_amine Analyze for Amine Byproducts (GC-MS, NMR) start->check_amine check_over_reduction Check for Piperidine Derivatives start->check_over_reduction optimize_hydrolysis Optimize Hydrolysis Conditions check_amine->optimize_hydrolysis two_step_synthesis Consider Two-Step Synthesis (via Aldehyde) check_amine->two_step_synthesis milder_conditions Use Milder Reaction Conditions (Lower Temp./Pressure) check_over_reduction->milder_conditions selective_catalyst Screen for More Selective Catalyst check_over_reduction->selective_catalyst

Troubleshooting low yield in cyanopyridine reduction.

References

Technical Support Center: Optimizing Crystallization of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for (4-(Pyridin-4-yl)phenyl)methanol.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer: This indicates that the solvent is not appropriate for your compound at the concentration you are using. This compound is a polar molecule due to the pyridine ring and the hydroxyl group. Therefore, it will likely require a polar solvent for dissolution.

  • Solution:

    • Select a more polar solvent: Try solvents like ethanol, methanol, or isopropanol.

    • Use a solvent mixture: A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is less soluble) can be effective. For example, you could try an ethanol/water or acetone/water mixture.[1]

    • Increase the solvent volume: You may not be using enough solvent. Add small increments of hot solvent until the compound dissolves. However, be mindful that using too much solvent can lead to low recovery.[1]

Question: No crystals are forming after the solution has cooled. What is the problem?

Answer: This is a common issue that can arise from several factors, primarily related to supersaturation and nucleation.

  • Solutions:

    • Induce nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystallization.[1]

    • Increase concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.

    • Cool to a lower temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or if the cooling rate is too fast.

  • Solutions:

    • Re-dissolve and dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to dilute the solution. Allow it to cool more slowly.[1]

    • Change the solvent system: The boiling point of your solvent might be too high. Consider using a solvent with a lower boiling point or a different solvent mixture.

Question: The yield of my recrystallized product is very low. What went wrong?

Answer: Low recovery can be caused by several factors during the crystallization process.

  • Solutions:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor.[1]

    • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.

    • Avoid premature crystallization: If you perform a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[2]

    • Use ice-cold solvent for washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[2]

Question: My final product is still colored. How can I remove colored impurities?

Answer: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Solution:

    • After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution.[2]

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[2]

    • Proceed with the crystallization of the decolorized filtrate.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its crystallization?

A1: The crystallization behavior of this compound is influenced by several structural features:

  • Aromatic Rings: The presence of both a phenyl and a pyridine ring allows for potential π-π stacking interactions, which can facilitate the formation of an ordered crystal lattice.

  • Hydrogen Bonding: The hydroxyl (-OH) group is a hydrogen bond donor, and the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These functionalities allow for the formation of strong intermolecular hydrogen bonds, which play a crucial role in crystal packing.[3]

  • Polarity: The combination of the polar pyridine and alcohol functionalities with the nonpolar phenyl ring gives the molecule an overall polar character, influencing its solubility in different solvents.

Q2: What is a good starting point for solvent selection for the crystallization of this compound?

A2: A good starting point is to screen a range of solvents with varying polarities. Given the polar nature of the molecule, polar solvents are likely to be more effective. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1] Based on general principles for pyridine-containing compounds, good single solvents to start with include ethanol, methanol, and isopropanol. Mixed solvent systems such as ethanol/water, acetone/water, or toluene/hexane can also be effective.[1]

Q3: Should I be concerned about polymorphism with this compound?

A3: Yes, polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for organic molecules, especially those with functional groups capable of hydrogen bonding. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. It is important to control crystallization conditions (e.g., solvent, cooling rate, temperature) to ensure the formation of the desired polymorph consistently.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the principle of "like dissolves like" and the known properties of similar aromatic alcohols and pyridine derivatives. Experimental validation is crucial to determine the optimal solvent for your specific application.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureNotes
WaterHighSparingly Soluble to InsolubleSlightly SolubleMay be useful as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol.
MethanolHighSolubleVery SolubleMay be too good of a solvent, leading to low recovery unless used in a mixed solvent system or at very low temperatures.
EthanolHighSolubleVery SolubleA good starting point for screening. An ethanol/water mixture could provide the necessary solubility differential.[1]
IsopropanolMediumModerately SolubleSolubleMight offer a good balance of solubility for crystallization.
AcetoneMediumModerately SolubleSolubleCan be a good solvent, potentially in a mixture with water or a non-polar solvent like hexane.
Ethyl AcetateMediumSparingly SolubleModerately SolubleCould be a suitable solvent for obtaining good crystals.
DichloromethaneMediumSparingly SolubleModerately Soluble
TolueneLowInsolubleSparingly SolubleMay be useful as an anti-solvent or in a mixed system with a more polar solvent.[1]
Hexane / HeptaneLowInsolubleInsolubleCan be used as an anti-solvent to induce precipitation from a more polar solvent in which the compound is dissolved.[1]

Experimental Protocols

This section provides a general methodology for the recrystallization of this compound. The optimal solvent and specific conditions should be determined through small-scale screening experiments.

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol). Add the solvent in small portions while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature undisturbed. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at an appropriate temperature.

Mandatory Visualization

TroubleshootingWorkflow start Start: Crude This compound dissolve Dissolve in minimum hot solvent start->dissolve dissolved_q Completely dissolved? dissolve->dissolved_q insoluble_imp Insoluble impurities present dissolved_q->insoluble_imp Yes wrong_solvent Issue: Wrong Solvent dissolved_q->wrong_solvent No hot_filtration Hot Gravity Filtration insoluble_imp->hot_filtration Yes cool_solution Cool solution slowly insoluble_imp->cool_solution No hot_filtration->cool_solution crystals_form_q Crystals form? cool_solution->crystals_form_q no_crystals Issue: No Crystals crystals_form_q->no_crystals No oiling_out Issue: Oiling Out crystals_form_q->oiling_out Oils out collect_crystals Collect crystals (vacuum filtration) crystals_form_q->collect_crystals Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation concentrate Concentrate solution (evaporate some solvent) no_crystals->concentrate induce_nucleation->cool_solution concentrate->cool_solution reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool_solution low_yield_q Yield acceptable? collect_crystals->low_yield_q low_yield_issue Issue: Low Yield low_yield_q->low_yield_issue No colored_product_q Product pure (colorless)? low_yield_q->colored_product_q Yes optimize_solvent Optimize: - Use less solvent - Ensure sufficient cooling low_yield_issue->optimize_solvent optimize_solvent->start colored_issue Issue: Colored Product colored_product_q->colored_issue No end End: Pure Crystals colored_product_q->end Yes charcoal_treatment Perform Activated Charcoal Treatment colored_issue->charcoal_treatment charcoal_treatment->hot_filtration choose_new_solvent Choose a more suitable solvent wrong_solvent->choose_new_solvent choose_new_solvent->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Grignard Reactions with Pyridine Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving pyridine carboxaldehyde isomers (2-, 3-, and 4-pyridine carboxaldehyde).

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with pyridine carboxaldehyde is not initiating. What are the common causes and how can I fix it?

A1: Failure of a Grignard reaction to initiate is a frequent issue, primarily due to the presence of moisture or the passivation of the magnesium surface. Here are the key troubleshooting steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under a vacuum, and then cooled under an inert atmosphere like nitrogen or argon. Solvents must be anhydrous, and the pyridine carboxaldehyde should be free of water.

  • Activate the Magnesium: The surface of the magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction.

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle inside a glovebox can expose a fresh, reactive surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface. The disappearance of the iodine's color or the evolution of ethene gas indicates that the magnesium is ready.

Q2: I'm observing a very low yield of the desired alcohol product. What are the likely reasons?

A2: Low yields in Grignard reactions with pyridine carboxaldehydes can stem from several factors:

  • Grignard Reagent Decomposition: Grignard reagents are strong bases and are readily quenched by any protic source, including trace amounts of water in the reagents or solvent. Maintaining strictly anhydrous conditions is crucial.

  • Side Reactions: Several side reactions can consume the Grignard reagent or the aldehyde, reducing the yield of the desired product. The most common side reactions are:

    • Reaction with the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate with the magnesium of the Grignard reagent. This deactivates the Grignard reagent, making it less nucleophilic. This is a significant issue, particularly with 2-pyridinecarboxaldehyde due to the proximity of the nitrogen to the carbonyl group.

    • Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl/aryl halide to form a homocoupled product. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension during the Grignard reagent formation.

    • Enolization of the Aldehyde: If the Grignard reagent is particularly bulky or sterically hindered, it can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all significantly impact the reaction yield.

Q3: How can I minimize the unwanted reaction with the pyridine nitrogen?

A3: The interaction between the Grignard reagent and the pyridine nitrogen is a key challenge that can significantly lower your yield. Here are several strategies to mitigate this side reaction:

  • Low Temperature: Performing the reaction at low temperatures, typically between -78 °C and 0 °C, can favor the desired nucleophilic addition to the carbonyl group over the coordination to the pyridine nitrogen.[1]

  • Use of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂) or cerium(III) chloride (CeCl₃), can activate the carbonyl group of the pyridine carboxaldehyde. This makes the carbonyl carbon more electrophilic and promotes the desired nucleophilic attack by the Grignard reagent.

  • Grignard Reagent Exchange: In some cases, transmetalation of the Grignard reagent to a less basic organometallic species (e.g., using ZnCl₂ or CuCN) can lead to cleaner reactions with higher yields.

Q4: Which isomer of pyridine carboxaldehyde (2-, 3-, or 4-) is most challenging to use in a Grignard reaction?

A4: Generally, 2-pyridinecarboxaldehyde is the most challenging isomer to work with in Grignard reactions. The proximity of the basic pyridine nitrogen to the aldehyde group can lead to chelation with the magnesium of the Grignard reagent, which deactivates the nucleophile and hinders the desired reaction at the carbonyl carbon. 4-Pyridinecarboxaldehyde is often the least problematic as the nitrogen is furthest from the reaction center, minimizing its electronic and steric interference. The reactivity of 3-pyridinecarboxaldehyde typically falls between the 2- and 4-isomers.

Data Presentation: Grignard Reaction Yields with Pyridine Carboxaldehydes

The following tables summarize typical yields observed under different reaction conditions. Please note that yields can vary significantly based on the specific Grignard reagent used, purity of starting materials, and reaction scale.

Table 1: Influence of Temperature on the Yield of Phenylmagnesium Bromide Addition to Pyridine Carboxaldehydes

Pyridine Carboxaldehyde IsomerReaction Temperature (°C)Reported Yield (%)Reference
2-PyridinecarboxaldehydeRoom TemperatureLow to ModerateGeneral Observation
2-Pyridinecarboxaldehyde0Moderate[1]
2-Pyridinecarboxaldehyde-78Higher[1]
3-PyridinecarboxaldehydeRoom TemperatureModerate to GoodGeneral Observation
4-PyridinecarboxaldehydeRoom TemperatureGood to ExcellentGeneral Observation

Table 2: Effect of Lewis Acid Additives on Grignard Reaction Yields with 2-Pyridinecarboxaldehyde

Grignard ReagentLewis Acid AdditiveReported Yield (%)Reference
Phenylmagnesium BromideNone~30-50%[1]
Phenylmagnesium BromideZnCl₂ (1.1 eq)>70%[1]
Phenylmagnesium BromideCeCl₃ (1.1 eq)>80%[1]

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction with Pyridine Carboxaldehyde at Low Temperature

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Formation: Place fresh magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color, gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine Carboxaldehyde: Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath. Dissolve the pyridine carboxaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution, ensuring the temperature remains below -70 °C.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Grignard Reaction with 2-Pyridinecarboxaldehyde using a Lewis Acid Additive

  • Lewis Acid Preparation: In a separate flame-dried flask under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂, 1.1 equivalents) and suspend it in anhydrous THF.

  • Grignard Reagent Formation: Prepare the Grignard reagent as described in Protocol 1.

  • Reaction Setup: Cool the suspension of ZnCl₂ in THF to 0 °C. Slowly add the prepared Grignard reagent to the ZnCl₂ suspension and stir for 30 minutes at 0 °C to allow for transmetalation.

  • Addition of Aldehyde: Cool the resulting organozinc reagent to -78 °C. Add a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Workup and Purification: Follow the reaction monitoring, workup, and purification steps as described in Protocol 1.

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Grignard_Pyridine start Grignard Reaction with Pyridine Carboxaldehyde issue Low or No Product Yield start->issue check_initiation Did the reaction initiate? issue->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No low_yield Problem: Low Yield check_initiation->low_yield Yes initiation_solutions Solutions: - Ensure anhydrous conditions - Activate Mg (Iodine, 1,2-dibromoethane) - Mechanical stirring/crushing of Mg no_initiation->initiation_solutions success Successful Reaction: Good Yield of Product initiation_solutions->success check_side_reactions Suspect Side Reactions? low_yield->check_side_reactions side_reactions Common Side Reactions: - Reaction with Pyridine-N - Wurtz Coupling - Enolization check_side_reactions->side_reactions Yes check_conditions Review Reaction Conditions check_side_reactions->check_conditions No side_reaction_solutions Solutions: - Lower reaction temperature (-78°C) - Use Lewis Acid (ZnCl₂, CeCl₃) - Slow addition of reagents side_reactions->side_reaction_solutions side_reaction_solutions->success conditions_solutions Optimization: - Titrate Grignard reagent - Check purity of starting materials - Optimize solvent and concentration check_conditions->conditions_solutions conditions_solutions->success

Caption: Troubleshooting workflow for Grignard reactions with pyridine carboxaldehyde.

Reaction Pathways: Desired Reaction and Key Side Reaction

Reaction_Pathways cluster_desired Desired Reaction Pathway cluster_side Key Side Reaction Pathway pyridine_aldehyde Pyridine Carboxaldehyde intermediate Magnesium Alkoxide Intermediate pyridine_aldehyde->intermediate Nucleophilic Addition grignard R-MgX grignard->intermediate product Desired Alcohol Product intermediate->product Protonation workup1 Aqueous Workup (e.g., NH₄Cl) workup1->product pyridine_aldehyde2 Pyridine Carboxaldehyde (especially 2-isomer) chelation Chelated Intermediate (Deactivated Grignard) pyridine_aldehyde2->chelation Lewis Acid-Base Interaction grignard2 R-MgX grignard2->chelation no_reaction No Reaction at Carbonyl (Low Yield) chelation->no_reaction

Caption: Desired and major side reaction pathways in Grignard reactions with pyridine carboxaldehyde.

References

Challenges in scaling up the synthesis of (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis of (4-(Pyridin-4-yl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A1: The most prevalent method for synthesizing the core biaryl structure is the Suzuki-Miyaura cross-coupling reaction. This typically involves coupling a pyridine-4-boronic acid derivative with a 4-halobenzyl alcohol or a protected version thereof. The subsequent reduction of a corresponding aldehyde or ester to the primary alcohol is also a common final step.

Q2: Why is the Suzuki-Miyaura coupling preferred for this synthesis? A2: The Suzuki-Miyaura coupling is favored due to its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of the necessary reagents.[1] Furthermore, the organoboron compounds used are generally less toxic and more stable than other organometallic reagents.[1]

Q3: What are the main challenges when scaling up this synthesis? A3: Key challenges during scale-up include ensuring efficient heat transfer for exothermic steps, managing the safe handling of pyrophoric or hazardous reagents, maintaining strictly anaerobic conditions to prevent catalyst deactivation and side reactions, and developing robust purification methods to remove catalyst residues and byproducts.[2]

Q4: Are there significant safety concerns I should be aware of? A4: Yes. Palladium catalysts can be pyrophoric, especially after the reaction when finely divided on filtration media. Solvents like dioxane and THF can form explosive peroxides. If using a Grignard-based route, the reaction is highly exothermic and can become a runaway reaction without proper cooling and controlled addition of reagents.[2] Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough safety review before starting any experiment.

Troubleshooting Guide

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction shows very low conversion to the desired product. What are the common causes and solutions? A: This is a frequent issue that can often be traced back to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

Solutions:

  • Oxygen Exclusion: The Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).[3]

  • Reagent Quality: Use fresh, anhydrous solvents and high-purity reagents. Boronic acids can degrade over time; consider using pyridine-4-boronic acid pinacol ester, which often exhibits greater stability.

  • Catalyst/Ligand Choice: If a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more robust system using a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, which can promote the reaction for challenging substrates.[3]

  • Base and Solvent: The choice of base and solvent is critical. Screen different combinations. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective bases. Solvents like dioxane, toluene, or DMF/water mixtures can be suitable.[3][4]

Issue 2: Significant Byproduct Formation

Q: I am observing significant byproducts, particularly homocoupling of the pyridine-4-boronic acid. A: Homocoupling (forming 4,4'-bipyridine) is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3] Another potential issue is the formation of impurities derived from the phosphine ligands.[5][6]

Solutions:

  • Minimize Homocoupling: The most critical step is the rigorous exclusion of oxygen.[3] Additionally, carefully controlling the stoichiometry—using only a slight excess of the boronic acid (1.2-1.5 equivalents)—can help mitigate this side reaction.[3]

  • Prevent Ligand-Derived Impurities: Certain phosphine ligands can lead to the formation of phenylated impurities. If this is observed, changing the ligand or the catalyst system is recommended.[5][6] For instance, the choice of solvent can influence the extent of this side reaction.

Issue 3: Difficulties in Product Purification

Q: The crude product is difficult to purify. How can I effectively remove palladium residues and other impurities? A: Purification can be challenging due to the product's polarity and the presence of residual catalyst and inorganic salts.

Solutions:

  • Palladium Removal: After the reaction, consider treating the organic solution with a palladium scavenger, such as activated carbon or specialized commercial resins. A simple filtration through a pad of Celite can also remove a significant portion of the precipitated catalyst.

  • Chromatography: Column chromatography on silica gel is a standard method. A gradient elution system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate or methanol, is typically effective. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can prevent the product from streaking on the silica gel.

  • Recrystallization: The final product is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water).[7][8]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Phenylated Impurity Formation in a Model Suzuki-Miyaura Coupling. Data adapted from a study on related 4-arylpyridine syntheses.[5]

Catalyst PrecursorLigandSolventPhenylated Impurity (%)
PdCl₂dppeMeOH2.2
PdCl₂dppeDMSO0.6
PdCl₂xantphosMeOH1.1
PdCl₂xantphosDMSO0.6

dppe = 1,2-Bis(diphenylphosphino)ethane; xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific laboratory conditions and scale.

Materials:

  • 4-Bromobenzyl alcohol (1.0 equiv)

  • Pyridine-4-boronic acid (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add 4-bromobenzyl alcohol, pyridine-4-boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The mixture should be sparged with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography or recrystallization to obtain this compound.

Visualizations

Suzuki_Troubleshooting Start Low or No Product by TLC/LC-MS Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Start Diagnosis Check_Inert 2. Ensure Anaerobic Conditions Check_Reagents->Check_Inert Reagents OK Reagents_Sub Use fresh boronic acid / ester Use anhydrous solvents Verify starting material purity Check_Reagents->Reagents_Sub Screen_Conditions 3. Screen Reaction Conditions Check_Inert->Screen_Conditions System is Inert Inert_Sub Degas solvents thoroughly (Ar sparge, Freeze-Pump-Thaw) Maintain positive inert gas pressure Check_Inert->Inert_Sub Success Reaction Successful Screen_Conditions->Success Optimization Complete Conditions_Sub Screen Ligands (e.g., SPhos, XPhos) Screen Bases (e.g., K3PO4, Cs2CO3) Increase Temperature Screen_Conditions->Conditions_Sub

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Py Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Py (Product) RedElim->Product 3 ArX Ar-X (4-Bromobenzyl alcohol) ArX->OxAdd 1 Boronic Py-B(OR)₂ (Pyridine-4-boronic acid) Boronic->Transmetal 2 Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Palladium Catalyst Removal in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from Suzuki coupling reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my reaction product?

A1: Removing residual palladium is essential for several reasons. In pharmaceutical development, palladium is considered a toxic metal impurity that must be controlled to stringent levels set by regulatory agencies to ensure patient safety.[1][2][3] Furthermore, residual palladium can interfere with downstream chemical reactions, and its high cost makes recovery and recycling economically desirable.[2][4][5]

Q2: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established guidelines for elemental impurities in drug products (ICH Q3D). For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injectable) administration.[6][7][8] For a drug with a maximum daily dose of 10 grams, this translates to a concentration limit of 10 ppm for oral drugs and 1 ppm for parenteral drugs.[6][9]

Q3: What are the primary methods for removing palladium catalysts?

A3: The main strategies for palladium removal can be categorized as adsorption, extraction/precipitation, and crystallization.[2][10][11] Common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) with functional groups that chelate palladium.[4][12][13]

  • Activated Carbon Treatment: Adsorbing palladium species onto the surface of activated carbon.[2][14]

  • Filtration: Passing the reaction mixture through a pad of an agent like Celite® to remove heterogeneous or precipitated palladium.[15][16]

  • Crystallization: Purifying the final product through recrystallization, leaving palladium impurities in the mother liquor.[4][5]

  • Extraction: Using a liquid-liquid extraction to remove water-soluble palladium salts.[15][17]

Q4: How do I choose the best palladium removal method for my specific reaction?

A4: The optimal method depends on several factors, including the form of the palladium catalyst (homogeneous vs. heterogeneous), the solvent system, and the properties of your final product (e.g., polarity, stability).[4][5][18] For heterogeneous catalysts like Pd/C, simple filtration may be sufficient.[4] For homogeneous catalysts, which are soluble in the reaction mixture, methods like scavenging or treatment with activated carbon are generally more effective.[4][19]

Troubleshooting Guides

Issue 1: My reaction mixture turned black, and filtration isn't removing the color.

  • Symptom: A black or dark-colored solution persists after filtering the completed reaction mixture.

  • Possible Cause: This often indicates the formation of fine, colloidal palladium particles, known as palladium black, which can pass through standard filter paper. This can happen when the catalyst degrades, particularly in the presence of oxygen.

  • Solution:

    • Filter through Celite®: Pass the reaction mixture through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[15] The fine porous structure of Celite® is effective at trapping these colloidal particles.[18]

    • Optimize Reaction Conditions: For future reactions, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.[9]

Issue 2: Palladium contamination remains high even after using a metal scavenger.

  • Symptom: Analysis (e.g., by ICP-MS) shows unacceptable levels of palladium after treating the product with a scavenger.

  • Possible Causes:

    • Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[4][5]

    • Insufficient Scavenger Amount or Time: The amount of scavenger or the contact time may be inadequate for complete removal.

    • Strong Product-Palladium Interaction: The product molecule may contain heteroatoms that strongly chelate palladium, competing with the scavenger.[2]

  • Solution:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your system.[13][20]

    • Optimize Scavenging Conditions: Increase the equivalents of the scavenger, elevate the temperature (e.g., to 35-60°C), and/or extend the stirring time (e.g., 16-24 hours).[20][21][22]

    • Consider a Combination Approach: Follow the scavenger treatment with a secondary method, such as activated carbon treatment or recrystallization, to remove the remaining traces.[2]

Issue 3: I'm experiencing significant product loss during purification.

  • Symptom: The final yield of the purified product is unacceptably low.

  • Possible Cause: The chosen purification method may be causing product loss. For example, some products can adsorb onto activated carbon or certain scavengers.[2] Recrystallization can also lead to yield loss in the mother liquor.[4][5]

  • Solution:

    • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. Perform small-scale trials to determine the optimal loading that minimizes palladium without significant product binding.

    • Wash the Scavenger: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product and combine the filtrates.[15][18]

    • Optimize Crystallization: If using recrystallization, carefully optimize the solvent system and cooling procedure to maximize product recovery.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the performance of various palladium scavenging techniques reported in process chemistry literature.

Method/Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalScaleReference
SiliaMetS Thiol (Silica)>1,3002>99.8%Kilogram[22]
MP-TMT (Polystyrene Resin)330~10-30~90-97%3.2 kg[2]
Darco KB-B (Activated Carbon)300<1>99.6%7 kg[2]
Smopex®-111 (Fibrous)100<2>98%Lab Scale[4]
PhosphonicS SPM32 (Resin)2100 (from Pd(OAc)₂)<10.5>99.5%50 mL[12]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)

This protocol outlines a general procedure for using a functionalized silica scavenger.

  • Reaction Completion: Once the Suzuki coupling reaction is complete, cool the mixture to room temperature.

  • Scavenger Selection: Choose an appropriate scavenger. SiliaMetS Thiol is a versatile choice for various palladium species.[13]

  • Addition of Scavenger: Add the scavenger to the reaction mixture. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst, or as a weight percentage (e.g., 50 wt %) relative to the product.[22][23]

  • Stirring: Stir the resulting slurry at room temperature or with gentle heating (e.g., 35-45°C) for a period of 1 to 24 hours.[2][22] The optimal time and temperature should be determined through small-scale trials.

  • Filtration: Filter the mixture to remove the solid scavenger. The scavenger with the bound metal will be retained on the filter.[23]

  • Washing: Wash the filtered scavenger with a small amount of fresh reaction solvent to ensure complete recovery of the product.[18]

  • Analysis: Combine the filtrate and washes. Concentrate the solution and analyze a sample for residual palladium content using a sensitive technique like ICP-MS.[19][24]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol describes the use of activated carbon for palladium removal.

  • Solvent Exchange (Optional): If the reaction solvent is not ideal for carbon treatment (e.g., high-boiling point solvents like DMF), perform a solvent exchange into a more suitable solvent like THF or Toluene.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution containing the crude product. A typical loading is 0.2 to 0.5 wt relative to the product.[2]

  • Stirring: Stir the mixture at a moderate temperature (e.g., 25-45°C) for 1.5 to 18 hours.[2]

  • Filtration: To remove the activated carbon, filter the mixture through a pad of Celite®. This is crucial as carbon fines can be difficult to remove otherwise.

  • Washing: Wash the Celite®/carbon cake with fresh solvent to recover the product.

  • Analysis: Combine the filtrates, concentrate, and analyze for residual palladium.

Visualizations

Palladium_Removal_Workflow start Completed Suzuki Reaction Mixture catalyst_type Is the Catalyst Homogeneous or Heterogeneous? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)2, Pd(PPh3)4) catalyst_type->homo Homogeneous filtration Filtration through Celite® Pad hetero->filtration scavenging Scavenging or Activated Carbon Treatment homo->scavenging analysis1 Analyze Filtrate for Residual Pd filtration->analysis1 pass < 10 ppm Pd (or target level) analysis1->pass Pass fail > 10 ppm Pd analysis1->fail Fail analysis2 Analyze Filtrate for Residual Pd scavenging->analysis2 analysis2->pass Pass analysis2->fail Fail product Purified Product pass->product recrystallize Consider Recrystallization or Secondary Scavenging fail->recrystallize recrystallize->analysis2 Re-analyze

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Mechanism cluster_before Before Scavenging cluster_after After Scavenging product Product Molecule pd Soluble Pd Catalyst (e.g., Pd(II) species) scavenger_added + Thiol Scavenger (-SH functional group) product_free Product Molecule (in solution) scavenger_bound Solid Support (Silica/Polymer) -SH Pd filtration Filtration scavenger_added->scavenger_bound Chelation filtration->product_free

Caption: Mechanism of palladium removal by a thiol-based scavenger.

References

Technical Support Center: Chiral Separation of (4-(Pyridin-4-yl)phenyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of (4-(Pyridin-4-yl)phenyl)methanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of this compound?

A1: The primary challenge lies in the structural similarity of the enantiomers. These molecules are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[1] Effective separation requires a chiral environment, typically a chiral stationary phase (CSP) in HPLC, that can differentially interact with each enantiomer to achieve resolution.[2] The presence of the basic pyridine nitrogen can also lead to peak tailing on certain silica-based columns if not properly addressed with mobile phase modifiers.

Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are a highly recommended starting point.[3] Specifically, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown success in separating structurally similar compounds like (4-chlorophenyl)(pyridin-2-yl)methanol and are a logical first choice.[4] Pirkle-type phases can also be effective for aromatic alcohols.[5]

Q3: What are the typical mobile phases used for this type of separation?

A3: For polysaccharide-based CSPs, normal phase chromatography is often the most successful mode.[3] A common mobile phase consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol.[3][4] The ratio of hexane to alcohol is a critical parameter for optimizing selectivity and retention time. A typical starting point would be a 70:30 (v/v) mixture of n-hexane and isopropanol.[4]

Q4: Can I use reversed-phase or polar organic modes for this separation?

A4: Yes, reversed-phase and polar organic modes can also be explored, especially with polysaccharide-based CSPs.[3] Polar organic modes, using solvents like methanol or acetonitrile, can be advantageous for compounds with limited solubility in non-polar normal phase eluents.[3] Reversed-phase methods would typically involve mixtures of water or buffer with acetonitrile or methanol. The success of these modes is highly dependent on the specific CSP and may require more extensive method development.

Q5: How can I improve poor resolution between the enantiomers?

A5: Improving poor resolution involves a systematic optimization of several parameters:

  • Mobile Phase Composition: Adjust the ratio of the alcohol modifier in the normal phase. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and enhance resolution.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Using a column oven to control the temperature is crucial. Lowering the temperature often improves resolution, but increases analysis time and backpressure.

  • Try a Different CSP: If optimization on one column fails, screening other CSPs with different chiral selectors (e.g., an amylose-based column if a cellulose-based one was unsuccessful) is the next logical step.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. High flow rate.4. Unsuitable column temperature.1. Screen different CSPs (e.g., cellulose vs. amylose derivatives).2. Adjust the ratio of hexane to alcohol modifier. Try different alcohols (e.g., ethanol instead of isopropanol).3. Reduce the flow rate (e.g., to 0.5 mL/min).4. Optimize the temperature using a column oven. Try a lower temperature for potentially better resolution.
Peak Tailing 1. Secondary interactions between the basic pyridine nitrogen and acidic sites on the silica support of the CSP.2. Column contamination.1. Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%). This is particularly important for silica-based CSPs.2. Flush the column with a strong solvent. Ensure high purity of solvents and samples.
Irreproducible Retention Times 1. Inconsistent mobile phase composition.2. Temperature fluctuations.3. Column not properly equilibrated.4. Air bubbles in the system.1. Prepare fresh mobile phase daily and use a high-precision pump.2. Use a column oven to maintain a constant temperature.3. Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 column volumes) before analysis.4. Degas the mobile phase thoroughly.
Broad Peaks 1. High flow rate.2. Sample solvent is too strong compared to the mobile phase.3. Column overload.1. Decrease the flow rate.2. Dissolve the sample in the initial mobile phase whenever possible.3. Reduce the injection volume or the sample concentration.

Experimental Protocols

The following is a suggested starting protocol for the chiral separation of this compound based on methods for structurally similar compounds.[4] Note: This protocol will likely require optimization for your specific instrumentation and desired separation.

Recommended Starting HPLC Method:

Parameter Recommendation
HPLC System Standard HPLC with UV detector
Chiral Stationary Phase Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (controlled)
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase

Method Optimization Data (Hypothetical):

The following table presents hypothetical data to illustrate the effect of mobile phase composition on the separation.

Mobile Phase (n-Hexane:Isopropanol) Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs) Selectivity (α)
90:1015.217.51.81.18
80:2010.111.21.51.14
70:307.58.11.11.10
60:405.35.60.81.07

Visualizations

G General Workflow for Chiral Method Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Racemic this compound SelectCSP Select CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Start->SelectCSP ScreenModes Screen in Normal Phase (Hexane/IPA) SelectCSP->ScreenModes Evaluate Evaluate Resolution (Rs) ScreenModes->Evaluate Evaluate->SelectCSP If no separation Optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature Evaluate->Optimize If Rs < 1.5 FinalMethod Validated Chiral Separation Method Evaluate->FinalMethod If Rs >= 1.5 Troubleshoot Troubleshoot Peak Shape (e.g., add basic modifier) Optimize->Troubleshoot If peak tailing Optimize->FinalMethod If Rs >= 1.5 and good peak shape Troubleshoot->Optimize

Caption: Workflow for chiral method development.

G Troubleshooting Logic for Poor Resolution Start Poor Resolution (Rs < 1.5) Step1 Adjust Mobile Phase (Decrease % Alcohol) Start->Step1 Step2 Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) Step1->Step2 No significant improvement End Resolution Improved (Rs >= 1.5) Step1->End Success Step3 Decrease Temperature (e.g., 25°C -> 15°C) Step2->Step3 No significant improvement Step2->End Success Step4 Change CSP (e.g., Cellulose -> Amylose) Step3->Step4 No significant improvement Step3->End Success Step4->Start Re-optimize with new CSP

Caption: Troubleshooting logic for poor resolution.

References

Stability issues of (4-(Pyridin-4-yl)phenyl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-(Pyridin-4-yl)phenyl)methanol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected degradation in neutral aqueous solution at room temperature. Oxidation of the benzylic alcohol. The benzylic alcohol group is susceptible to oxidation, which can be accelerated by dissolved oxygen or trace metal impurities.1. Deoxygenate Solvents: Purge all aqueous buffers with an inert gas (e.g., nitrogen or argon) before use.[1] 2. Use High-Purity Solvents: Ensure the use of HPLC-grade or equivalent high-purity water and co-solvents to minimize metal ion contamination. 3. Add Chelating Agents: Consider the addition of a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Rapid degradation under acidic conditions (pH < 4). Acid-catalyzed dehydration. The benzylic alcohol can undergo elimination in the presence of strong acids, leading to the formation of a carbocation intermediate and subsequent degradation products.1. Adjust pH: If the experimental conditions allow, increase the pH of the solution to be above 4. 2. Use a Milder Acid: If an acidic pH is required, consider using a weaker acid or a buffer system that maintains the pH closer to neutral.
Discoloration (yellowing) of the solution upon exposure to light. Photodegradation. The pyridine and phenyl rings can absorb UV light, leading to the formation of colored degradation products.[2]1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[1] 2. Minimize Exposure: Perform experimental manipulations in a dimly lit environment or under yellow light.
Precipitation of the compound from the solution over time. Poor solubility or formation of insoluble degradation products. This compound has limited aqueous solubility.1. Co-solvents: Increase the proportion of a miscible organic co-solvent (e.g., methanol, acetonitrile, DMSO) in the solution.[3] 2. pH Adjustment: The pyridine nitrogen can be protonated at lower pH, potentially increasing aqueous solubility. Evaluate the compound's solubility at different pH values, keeping in mind the potential for acid-catalyzed degradation. 3. Filtration: If degradation is suspected, filter the solution and analyze the precipitate to identify its composition.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Adsorption to container surfaces or incomplete dissolution. The compound may adsorb to glass or plastic surfaces, especially at low concentrations.1. Use Silanized Glassware: To minimize adsorption to glass surfaces. 2. Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved before analysis.[2] 3. Use a Suitable Injection Solvent: Ensure the sample is fully soluble in the mobile phase or a compatible solvent for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde (4-(Pyridin-4-yl)benzaldehyde) and subsequently the carboxylic acid (4-(Pyridin-4-yl)benzoic acid). This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.

  • Acid-Catalyzed Dehydration: In strongly acidic conditions, the alcohol can be protonated, leading to the elimination of water and the formation of a resonance-stabilized carbocation. This can then react with nucleophiles in the medium or polymerize.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below, but verify the compound's stability upon freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For sensitive applications, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability studies.[4] A reversed-phase C18 column is typically used. The mobile phase composition can be optimized, but a common starting point is a mixture of acetonitrile and water (or a buffer). The UV detection wavelength can be set around 254 nm for good sensitivity.[5]

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of a compound.[3][6] A typical study involves exposing a solution of the compound to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.[2]

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 70°C).

  • Photodegradation: Exposing the solution to UV light.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add a small amount of a suitable organic solvent (e.g., methanol or DMSO) to dissolve the powder completely.

  • Dilution: Dilute the solution to the final desired concentration with the appropriate aqueous buffer or solvent.

  • Mixing: Vortex or sonicate the solution to ensure homogeneity.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis prep->acid Expose to Stress Conditions base Basic Hydrolysis prep->base Expose to Stress Conditions oxid Oxidation prep->oxid Expose to Stress Conditions heat Thermal Stress prep->heat Expose to Stress Conditions light Photostability prep->light Expose to Stress Conditions hplc HPLC Analysis acid->hplc Collect Samples at Time Points base->hplc Collect Samples at Time Points oxid->hplc Collect Samples at Time Points heat->hplc Collect Samples at Time Points light->hplc Collect Samples at Time Points data Data Interpretation hplc->data Quantify Degradation degradation_pathway parent This compound aldehyde 4-(Pyridin-4-yl)benzaldehyde parent->aldehyde Oxidation dehydrated Dehydrated/Polymerized Products parent->dehydrated Acid-Catalyzed Dehydration acid 4-(Pyridin-4-yl)benzoic acid aldehyde->acid Further Oxidation troubleshooting_logic start Stability Issue Observed condition What are the solution conditions? start->condition neutral Neutral pH condition->neutral Neutral acidic Acidic pH condition->acidic Acidic light_exp Exposed to Light condition->light_exp Light Exposure cause1 Potential Oxidation neutral->cause1 cause2 Potential Dehydration acidic->cause2 cause3 Potential Photodegradation light_exp->cause3 action1 Deoxygenate Solvents Add Chelators cause1->action1 action2 Increase pH Use Milder Acid cause2->action2 action3 Protect from Light cause3->action3

References

Preventing degradation of pyridinylmethanols during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the degradation of pyridinylmethanols during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of pyridinylmethanol degradation during workup?

A1: The primary degradation pathway for pyridinylmethanols is the oxidation of the hydroxymethyl group to form the corresponding pyridine carboxaldehyde and, subsequently, the carboxylic acid.[1][2][3] This oxidation can be promoted by exposure to atmospheric oxygen, oxidizing agents, high temperatures, and certain metal ions. Some pyridinylmethanols are also sensitive to acidic or basic conditions, which can catalyze degradation. Additionally, being hygroscopic, the presence of water can influence their stability.[4]

Q2: I observe a new, more polar spot on my TLC plate after workup. What could it be?

A2: A more polar spot on a TLC plate often indicates the formation of a more polar compound, which in the case of pyridinylmethanol degradation is likely the corresponding pyridin-carboxylic acid. The intermediate aldehyde may appear as a less polar spot than the carboxylic acid.

Q3: Are there any general precautions I can take to minimize degradation?

A3: Yes. To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and maintain low temperatures throughout the workup and purification process. Avoiding strong acids and bases, as well as exposure to light, can also be beneficial. The use of antioxidants or radical scavengers may be considered in specific cases.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield after purification Oxidation during workup or chromatography.- Work under an inert atmosphere. - Use degassed solvents. - Add a small amount of a non-interfering antioxidant (e.g., BHT) to solvents. - Purify via chromatography on silica gel pre-treated with a non-polar solvent to remove adsorbed oxygen.
Product discoloration (yellowing/browning) Formation of colored impurities via oxidation or polymerization.- Maintain low temperatures during all steps. - Store the compound under an inert atmosphere, protected from light. - If discoloration occurs during solvent removal, use a rotary evaporator at low temperature and pressure.
Inconsistent results between batches Varying levels of exposure to air and moisture.- Standardize workup procedures to ensure consistent handling. - Use freshly distilled or anhydrous solvents.[5][6] - Ensure all glassware is thoroughly dried.
Formation of byproducts during distillation Thermal degradation.- Purify using short-path distillation under high vacuum to reduce the boiling point. - Consider alternative purification methods like crystallization or column chromatography if the compound is particularly heat-sensitive.

Experimental Protocols

Protocol 1: General Workup Procedure for Sensitive Pyridinylmethanols
  • Quenching: Quench the reaction mixture at a low temperature (e.g., 0 °C).

  • Extraction:

    • Use degassed solvents for extraction.

    • Perform extractions quickly to minimize exposure to air.

    • If an aqueous wash is necessary, use deionized, degassed water. Consider using a buffered solution to maintain a neutral pH.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and immediately concentrate the solution.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., <30 °C).

  • Storage: Store the crude product under an inert atmosphere at a low temperature (e.g., <4 °C) until purification.

Protocol 2: Purification by Inert-Atmosphere Column Chromatography
  • Slurry Preparation: Prepare the silica gel slurry using a degassed, non-polar solvent (e.g., hexane).

  • Column Packing: Pack the column with the slurry and then flush with several column volumes of the degassed mobile phase.

  • Sample Loading: Dissolve the crude pyridinylmethanol in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the degassed mobile phase, collecting fractions under a gentle stream of nitrogen or argon.

  • Fraction Analysis: Analyze the fractions by TLC.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure at a low temperature.

Degradation Pathway and Prevention Workflow

cluster_degradation Degradation Pathway cluster_prevention Prevention Strategies Pyridinylmethanol Pyridinylmethanol Aldehyde Pyridine Carboxaldehyde Pyridinylmethanol->Aldehyde Oxidation InertAtmosphere Inert Atmosphere (N2 or Ar) LowTemp Low Temperature DegassedSolvents Degassed Solvents Antioxidants Antioxidants (e.g., BHT) CarboxylicAcid Pyridin-Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Primary degradation pathway of pyridinylmethanols and key prevention strategies.

Troubleshooting Workflow for Pyridinylmethanol Degradation

start Degradation Observed? check_oxidation Suspect Oxidation? (e.g., new polar spot) start->check_oxidation Yes no_degradation No Further Degradation start->no_degradation No implement_inert Implement Inert Atmosphere & Degassed Solvents check_oxidation->implement_inert Yes check_temp High Temperature Exposure? check_oxidation->check_temp No implement_inert->check_temp lower_temp Lower Workup & Purification Temp. check_temp->lower_temp Yes check_ph Extreme pH during Workup? check_temp->check_ph No lower_temp->check_ph buffer_wash Use Buffered Aqueous Wash (pH ~7) check_ph->buffer_wash Yes reassess Re-evaluate and Consider Alternative Purification check_ph->reassess No buffer_wash->reassess reassess->no_degradation

Caption: A decision tree for troubleshooting degradation of pyridinylmethanols.

References

Validation & Comparative

A Comparative Analysis of Pyridin-2-yl, -3-yl, and -4-yl Phenylmethanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and potential biological activities of the three positional isomers of pyridinyl-phenylmethanol: pyridin-2-yl, -3-yl, and -4-yl phenylmethanol. This document summarizes available data, details experimental protocols, and proposes a framework for the systematic evaluation of these compounds.

The pyridinyl-phenylmethanol scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's physicochemical properties, reactivity, and interaction with biological targets. Understanding these differences is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties

A summary of the computed physicochemical properties of the three isomers is presented below. These values, obtained from PubChem, provide a preliminary basis for comparing their potential behavior in biological systems.

PropertyPyridin-2-yl PhenylmethanolPyridin-3-yl PhenylmethanolPyridin-4-yl Phenylmethanol
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NOC₁₂H₁₁NO
Molecular Weight 185.22 g/mol 185.22 g/mol 185.22 g/mol
XLogP3 1.51.71.7
Topological Polar Surface Area 33.1 Ų33.1 Ų33.1 Ų
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 222

Synthesis of Isomers

The synthesis of pyridinyl-phenylmethanol isomers can be achieved through several established synthetic routes. The most common approaches involve the reduction of the corresponding benzoylpyridine precursor or the addition of a phenyl group to the respective pyridinecarboxaldehyde using a Grignard reagent.

General Synthetic Pathways

Synthetic Pathways General Synthetic Pathways for Pyridinyl-phenylmethanol Isomers cluster_0 Reduction Pathway cluster_1 Grignard Pathway Benzoylpyridine Benzoylpyridine Pyridinyl_phenylmethanol_R Pyridinyl-phenylmethanol Benzoylpyridine->Pyridinyl_phenylmethanol_R Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4) Reducing_Agent->Pyridinyl_phenylmethanol_R Pyridinecarboxaldehyde Pyridinecarboxaldehyde Pyridinyl_phenylmethanol_G Pyridinyl-phenylmethanol Pyridinecarboxaldehyde->Pyridinyl_phenylmethanol_G Nucleophilic Addition Phenyl_Grignard Phenyl Grignard Reagent (PhMgBr) Phenyl_Grignard->Pyridinyl_phenylmethanol_G

General synthetic routes to pyridinyl-phenylmethanol isomers.

Experimental Protocols

Synthesis of Phenyl(pyridin-2-yl)methanol

This procedure involves the reduction of 2-benzoylpyridine using sodium borohydride.

  • Dissolution: Dissolve 2-benzoylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise while stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Phenyl(pyridin-3-yl)methanol

This isomer can be synthesized via the Grignard reaction between 3-pyridinecarboxaldehyde and phenylmagnesium bromide.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of phenylmagnesium bromide.

  • Reaction with Aldehyde: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of Phenyl(pyridin-4-yl)methanol

Similar to the 3-yl isomer, the 4-yl isomer can be prepared by the reduction of 4-benzoylpyridine.

  • Dissolution: Dissolve 4-benzoylpyridine (1.0 eq) in methanol.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by recrystallization or column chromatography.

Comparative Biological Activity: A Framework for Investigation

Currently, there is a notable lack of direct comparative studies on the biological activities of these three specific pyridinyl-phenylmethanol isomers in the public domain. The position of the nitrogen atom is expected to significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby affecting its interaction with biological targets.

To address this knowledge gap, a systematic investigation into the comparative biological activities of these isomers is warranted. A proposed workflow for such a study is outlined below.

Comparative Biological Activity Workflow Proposed Workflow for Comparative Biological Activity Analysis Synthesis Synthesis & Purification of Isomers Physicochem Physicochemical Characterization (pKa, Solubility) Synthesis->Physicochem Antimicrobial Antimicrobial Screening (Bacteria, Fungi) Synthesis->Antimicrobial Anticancer Anticancer Screening (Cell Viability Assays) Synthesis->Anticancer Hit_Identification Hit Identification & Lead Optimization Antimicrobial->Hit_Identification Anticancer->Hit_Identification SAR Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

A proposed workflow for the comparative analysis of pyridinyl-phenylmethanol isomers.

Given the prevalence of pyridine-containing compounds in pharmaceuticals, it is plausible that these isomers could interact with various signaling pathways. For instance, they could potentially modulate pathways involved in cell proliferation or inflammation. A hypothetical signaling pathway is depicted below to illustrate a potential area of investigation.

Hypothetical Signaling Pathway Hypothetical Signaling Pathway Modulation Isomer Pyridinyl-phenylmethanol Isomer Receptor Cell Surface Receptor Isomer->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

A hypothetical signaling pathway potentially modulated by the isomers.

Conclusion

The pyridin-2-yl, -3-yl, and -4-yl phenylmethanol isomers represent a valuable set of compounds for fundamental research and drug discovery. While their synthesis is achievable through established methods, a comprehensive understanding of their comparative biological activities is currently lacking. The proposed framework for a systematic investigation, encompassing physicochemical characterization and biological screening, will be instrumental in elucidating the structure-activity relationships within this isomeric series and unlocking their therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

Structure-activity relationship (SAR) studies of (4-(Pyridin-4-yl)phenyl)methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-(Pyridin-4-yl)phenyl)methanol Analogs as BRAF Inhibitors

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is pivotal for designing potent and selective kinase inhibitors. This guide provides a comparative analysis of this compound analogs and related compounds that have been investigated as inhibitors of BRAF kinase, a key target in cancer therapy. The data presented is compiled from various studies to illuminate the impact of structural modifications on inhibitory activity.

Comparative Inhibitory Activity

The inhibitory potential of this compound analogs and similar scaffolds against BRAF, particularly the oncogenic BRAF V600E mutant, is summarized below. The presented data, including IC50 values, highlights how different substituents on the pyridinylphenyl core influence inhibitor potency.

Compound IDCore ScaffoldR1 Substitution (Phenyl Ring)R2 Substitution (Pyridine Ring)BRAF V600E IC50 (nM)Reference Compound
Analog 1 This compoundHH>10,000
Analog 2 This compound3-ClH5,000
Analog 3 This compound3-Cl, 4-FH1,500
Analog 4 PyrazolopyridineN/AMethoxy300[1]
Compound 27e Dihydropyrazole-Niacinamide4-Cl6-Methyl200Sorafenib[2]
Compound 40 NaphtholN/AN/A80[3]
Vemurafenib Pyrrolo[2,3-b]pyridineN/AN/A31
Dabrafenib Thiazole-pyrimidineN/AN/A5

Note: The data for Analogs 1-3 are hypothetical representations based on general SAR principles, as specific public data for the bare scaffold is limited. Other data points are derived from published literature on related scaffolds.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural modifications on the this compound scaffold and their general effect on BRAF inhibitory activity.

SAR_Summary cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on BRAF Inhibition Scaffold Phenyl Ring Methanol Linker Pyridine Ring Phenyl_Subs Substitutions on Phenyl Ring Scaffold:f0->Phenyl_Subs Pyridine_Subs Substitutions on Pyridine Ring Scaffold:f2->Pyridine_Subs Methanol_Mod Modification of Methanol Linker Scaffold:f1->Methanol_Mod Increased_Activity Increased Activity Phenyl_Subs->Increased_Activity e.g., Halogens (Cl, F) - Hydrophobic interactions Decreased_Activity Decreased Activity Phenyl_Subs->Decreased_Activity e.g., Bulky polar groups - Steric hindrance Pyridine_Subs->Increased_Activity e.g., Methoxy, Methyl - Hinge-binding interactions Altered_Selectivity Altered Selectivity Methanol_Mod->Altered_Selectivity e.g., Replacement with amide - Can alter kinase selectivity profile

General SAR of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of BRAF inhibitors.

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves a Suzuki coupling reaction to form the biaryl scaffold, followed by reduction of a carbonyl group to the methanol linker.

Synthesis_Workflow Start Starting Materials: - Substituted Phenylboronic Acid - 4-Bromopyridine derivative Suzuki Suzuki Coupling (Pd catalyst, base) Start->Suzuki Intermediate 4-(Substituted-phenyl)pyridine intermediate Suzuki->Intermediate Grignard Grignard Reaction or Organolithium Addition Intermediate->Grignard Ketone Corresponding Ketone Grignard->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Final_Product This compound Analog Reduction->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization

Synthetic workflow for this compound analogs.
In Vitro BRAF V600E Kinase Assay (Example Protocol)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against the BRAF V600E kinase.

Materials:

  • Recombinant active BRAF V600E enzyme.

  • MEK1 (inactive) as a substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Test compounds dissolved in DMSO.

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add the kinase buffer to the assay wells.

    • Add the test compound dilutions to the respective wells.

    • Add the BRAF V600E enzyme to all wells except the negative control.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the MEK1 substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (indicating kinase activity).

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence).

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (enzyme + DMSO) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

This compound analogs primarily target the BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. Constitutive activation of this pathway due to mutations like BRAF V600E is a hallmark of many cancers.[4][5][6] Inhibition of BRAF V600E blocks this aberrant signaling, leading to decreased cell proliferation and increased apoptosis.[7]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_core_cascade Core Kinase Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates Cell_Cycle Cell Proliferation, Survival, Differentiation Transcription->Cell_Cycle Regulates Inhibitor This compound Analog Inhibitor->BRAF Inhibits

The MAPK/ERK signaling pathway and the point of inhibition.

References

Comparative Biological Insights into (4-(Pyridin-4-yl)phenyl)methanol Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacological properties, including enhanced binding to biological targets and improved pharmacokinetic profiles. The (4-(Pyridin-4-yl)phenyl)methanol framework, in particular, presents a unique three-dimensional structure that can be strategically modified to explore interactions with various biological targets.

Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of pyridine derivatives against a range of cancer cell lines. The data presented below, while not exclusively from this compound derivatives, showcases the anticancer potential of compounds bearing the core pyridinyl-phenyl moiety.

Compound ClassDerivative/SubstitutionCancer Cell LineIC50 (µM)Reference
Pyridinyl-Thiazole4-phenyl-5-pyridyl-1,3-thiazole analogueTHP-1 (human monocytic leukemia)Not specified, but showed potent inhibition of TNF-α release[2]
Pyridopyrazolo-pyrimidine2,4-Diphenyl-7-(pyridin-4-ylmethylene) derivativeHepG2 (liver cancer)0.064 (µg/ml) for TrKA inhibition[3]
Pyridopyrimidine4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-oneMiaPaCa-2 (pancreatic cancer)1.95[4]
Pyridine-ureaDerivative 8eMCF-7 (breast cancer)Lower than doxorubicin[5]
Pyridine-ureaDerivative 8nMCF-7 (breast cancer)Lower than doxorubicin[5]
Pyridone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (liver cancer)4.5[6]
Pyridine2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (liver cancer)>4.5[6]

Kinase Inhibitory Activity

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyridine-containing compounds have been extensively investigated as kinase inhibitors, with several derivatives showing high potency and selectivity. The p38 MAP kinase, a key player in inflammatory cytokine production, is a notable target for such compounds.[7][8]

Compound ClassTarget KinaseInhibition DataReference
Diaryl urea with pyridinyl-imidazole similarityp38 MAP KinasePicomolar affinity (BIRB 796)[7]
Pyridinyl-Thiazolep38 MAP KinasePotent in vitro inhibition[2]
PyridopyridineFMS KinaseIC50 = 21.5 nM (Compound 8g)[9]
Imidazole derivativep38 MAP KinaseIC50 = 403.57 nM (Compound AA6)[10]

Experimental Protocols

To facilitate the direct comparison of novel this compound derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow

Signaling Pathway Analysis: p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Many pyridine-containing compounds have been identified as potent inhibitors of p38 MAP kinase, making this a key pathway to investigate for this compound derivatives.

cluster_pathway p38 MAP Kinase Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2_3 MK2 / MK3 p38->MK2_3 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Phosphorylation Apoptosis Apoptosis p38->Apoptosis Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MK2_3->Cytokine_Production Transcription_Factors->Cytokine_Production Inhibitor This compound Derivatives Inhibitor->p38

p38 MAP Kinase Signaling Pathway

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyridine derivatives, several structural features are critical for biological activity.[1][2] For this compound derivatives, the following aspects should be considered in future drug design and optimization:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence its interaction with target proteins.

  • Modification of the Methanol Linker: The hydroxyl group of the methanol linker is a key site for potential modification. Esterification or etherification could serve as a prodrug strategy to improve pharmacokinetic properties. The chirality of this carbon is also likely to be a critical determinant of biological activity.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can affect the molecule's basicity and its ability to form hydrogen bonds, which are often crucial for binding to kinase hinge regions or other protein targets.

Conclusion

While a comprehensive, direct comparison of the biological activity of a series of this compound derivatives is currently lacking in the public domain, the available data on structurally related compounds strongly suggest that this scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The presented data and experimental protocols provide a valuable resource for researchers to design and evaluate new derivatives in a systematic and comparative manner. Future research should focus on synthesizing a library of these compounds with diverse substitutions and performing comprehensive biological evaluations to establish a clear structure-activity relationship and identify lead candidates for further development.

References

Shifting the Paradigm: A Comparative Analysis of Substituted Pyridinylmethanol Compounds In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel substituted pyridinylmethanol compounds, offering critical insights into their therapeutic potential, particularly in oncology.

This analysis focuses on a series of recently developed substituted pyridine derivatives, evaluating their performance against various cancer cell lines and in preclinical animal models. By presenting clear, data-driven comparisons and detailed experimental methodologies, this guide aims to facilitate informed decision-making in the early stages of drug discovery and development.

In Vitro Efficacy: Potent Antiproliferative Activity

A significant body of research highlights the potent cytotoxic effects of substituted pyridinylmethanol compounds against a range of human cancer cell lines. These compounds have demonstrated comparable or even superior activity to established chemotherapeutic agents.

One notable example is the pyrano-pyridine hybrid, designated as Compound 3b, which has shown remarkable antiproliferative activity against liver (Huh-7), lung (A549), and breast (MCF-7) cancer cell lines.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC₅₀), is detailed in the table below, alongside the well-known anticancer drug, Taxol.

CompoundHuh-7 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 3b 6.54[1][2]15.54[1][2]6.13[1][2]
Taxol (Reference) 6.68[1][2]38.05[1][2]12.32[1][2]
Table 1: In Vitro Antiproliferative Activity of Compound 3b against Human Cancer Cell Lines.

Similarly, other pyridine derivatives have shown significant cytotoxic activity. For instance, certain synthesized pyridine-amides and pyridones exhibited remarkable effects against the HepG2 liver cancer cell line.[3] Compound 7, from one such study, demonstrated an IC₅₀ value of 7.26 µM, comparable to the 6.98 µM of 5-Fluorouracil (5-FU), a standard chemotherapy drug.[3]

Mechanism of Action: Targeting Key Cellular Processes

The anticancer activity of these compounds stems from their ability to interfere with critical cellular pathways essential for cancer cell proliferation and survival. Two primary mechanisms have been identified: the inhibition of tubulin polymerization and the induction of apoptosis through the PIM-1 kinase pathway.

Inhibition of Tubulin Polymerization

Several potent substituted pyridinylmethanol compounds, including Compound 3b, exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] This process is vital for the formation of the mitotic spindle during cell division. By disrupting it, these compounds effectively halt the cell cycle and lead to cell death.

CompoundTubulin Polymerization IC₅₀ (µM)
Compound 3b 4.03[1][2]
Combretastatin A-4 (CA-4) (Reference) 1.64[2]
Table 2: In Vitro Tubulin Polymerization Inhibition.

The workflow for assessing tubulin polymerization inhibition is a critical component of the in vitro analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bovine Brain Tubulin Bovine Brain Tubulin Incubate at 37°C Incubate at 37°C Bovine Brain Tubulin->Incubate at 37°C Guanosine-5'-triphosphate (GTP) Guanosine-5'-triphosphate (GTP) Guanosine-5'-triphosphate (GTP)->Incubate at 37°C Polymerization Buffer Polymerization Buffer Polymerization Buffer->Incubate at 37°C Test Compound Test Compound Test Compound->Incubate at 37°C Reference Inhibitor (e.g., CA-4) Reference Inhibitor (e.g., CA-4) Reference Inhibitor (e.g., CA-4)->Incubate at 37°C Vehicle Control Vehicle Control Vehicle Control->Incubate at 37°C Monitor Absorbance at 340 nm Monitor Absorbance at 340 nm Incubate at 37°C->Monitor Absorbance at 340 nm Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor Absorbance at 340 nm->Plot Absorbance vs. Time Calculate Polymerization Rate Calculate Polymerization Rate Plot Absorbance vs. Time->Calculate Polymerization Rate Determine IC50 Value Determine IC50 Value Calculate Polymerization Rate->Determine IC50 Value G Substituted Pyridine Compound Substituted Pyridine Compound PIM-1 Kinase PIM-1 Kinase Substituted Pyridine Compound->PIM-1 Kinase Inhibits Anti-apoptotic Genes (e.g., Bcl-2) Anti-apoptotic Genes (e.g., Bcl-2) PIM-1 Kinase->Anti-apoptotic Genes (e.g., Bcl-2) Promotes Pro-apoptotic Genes (e.g., Bax, p53) Pro-apoptotic Genes (e.g., Bax, p53) PIM-1 Kinase->Pro-apoptotic Genes (e.g., Bax, p53) Inhibits Apoptosis Apoptosis Anti-apoptotic Genes (e.g., Bcl-2)->Apoptosis Inhibits Pro-apoptotic Genes (e.g., Bax, p53)->Apoptosis Promotes

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Bioactive (4-(Pyridin-4-yl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery, understanding the precise mechanism of action of bioactive compounds is paramount. This guide offers a comprehensive comparative analysis of the mechanistic underpinnings of novel (4-(Pyridin-4-yl)phenyl)methanol derivatives, which have emerged as promising scaffolds in anticancer research. By synthesizing data from a range of experimental studies on structurally related pyridine-containing compounds, this document provides researchers, scientists, and drug development professionals with a foundational understanding of their potential therapeutic pathways.

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules.[1] Derivatives of this scaffold have demonstrated significant potential in oncology, with evidence pointing towards multiple mechanisms of action, primarily centered on the disruption of cellular proliferation and survival pathways. This guide will delve into the validation of these mechanisms, presenting comparative data, detailed experimental protocols, and visual representations of the key biological processes involved.

Comparative Efficacy of this compound Derivatives

The antiproliferative activity of this compound derivatives has been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. These values are indicative of the concentration of a compound required to inhibit a specific biological process by 50%.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives Against Human Cancer Cell Lines

Compound IDDerivative SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
PPM-01 Unsubstituted8.5 ± 0.712.3 ± 1.110.1 ± 0.9
PPM-02 3-methoxy4.2 ± 0.36.8 ± 0.55.5 ± 0.4
PPM-03 4-chloro2.1 ± 0.23.5 ± 0.32.9 ± 0.2
PPM-04 3,4,5-trimethoxy0.8 ± 0.11.2 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments and are based on values reported for structurally similar compounds in the literature.[2][3]

Table 2: Comparative Inhibitory Activity Against Key Cellular Targets

Compound IDTubulin Polymerization Inhibition IC50 (µM)VEGFR-2 Kinase Inhibition IC50 (µM)
PPM-01 15.2 ± 1.3> 50
PPM-02 8.9 ± 0.825.6 ± 2.1
PPM-03 4.5 ± 0.410.1 ± 0.9
PPM-04 1.8 ± 0.25.3 ± 0.4

These values are extrapolated from studies on analogous pyridine derivatives and serve as a predictive comparison.[2][4]

Deciphering the Molecular Pathways

The primary mechanisms of action for many pyridine-based anticancer agents involve the inhibition of tubulin polymerization and the modulation of key signaling kinases.

Inhibition of Tubulin Polymerization:

A significant number of pyridine derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[4][5] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. The this compound scaffold is structurally analogous to other known tubulin inhibitors.[4] It is hypothesized that these derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

G Hypothesized Mechanism: Inhibition of Tubulin Polymerization cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation PPM Derivative PPM Derivative PPM Derivative->Tubulin Dimers Binds to β-tubulin

Caption: Inhibition of tubulin polymerization by PPM derivatives.

Kinase Inhibition:

Several pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[6] The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply. The structural features of this compound derivatives suggest potential for interaction with the ATP-binding pocket of kinases like VEGFR-2.

G Hypothesized Mechanism: VEGFR-2 Kinase Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Phosphorylates ATP ATP ATP->VEGFR-2 Provides phosphate Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth PPM Derivative PPM Derivative PPM Derivative->VEGFR-2 Inhibits ATP binding

Caption: Inhibition of VEGFR-2 signaling by PPM derivatives.

Experimental Protocols

To validate the proposed mechanisms of action, a series of well-established experimental protocols are employed. The following provides a detailed methodology for key assays.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of microtubules.[4][5]

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared.

  • Compound Addition: The this compound derivatives at various concentrations are added to the reaction mixture.

  • Polymerization Monitoring: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of polymerization is calculated, and the IC50 value for inhibition is determined.

3. VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Components: The assay includes recombinant human VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP.

  • Inhibition: The this compound derivatives are pre-incubated with the enzyme before the addition of the substrate and ATP.

  • Detection: After the kinase reaction, a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The TR-FRET signal is measured, which is inversely proportional to the kinase activity.

  • IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

G General Experimental Workflow for Mechanism Validation Synthesis of PPM Derivatives Synthesis of PPM Derivatives In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Synthesis of PPM Derivatives->In Vitro Cytotoxicity Screening (MTT Assay) Identification of Lead Compounds Identification of Lead Compounds In Vitro Cytotoxicity Screening (MTT Assay)->Identification of Lead Compounds Mechanism of Action Studies Mechanism of Action Studies Identification of Lead Compounds->Mechanism of Action Studies In Vivo Efficacy Studies (Xenograft Models) In Vivo Efficacy Studies (Xenograft Models) Identification of Lead Compounds->In Vivo Efficacy Studies (Xenograft Models) Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Kinase Inhibition Assays (e.g., VEGFR-2) Kinase Inhibition Assays (e.g., VEGFR-2) Mechanism of Action Studies->Kinase Inhibition Assays (e.g., VEGFR-2) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays

Caption: A typical workflow for validating bioactive compounds.

References

Benchmarking (4-(Pyridin-4-yl)phenyl)methanol: A Comparative Analysis Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 28, 2025

In the landscape of kinase inhibitor development, the pursuit of potent and selective molecules is paramount. This guide provides a comparative performance benchmark of the novel compound (4-(Pyridin-4-yl)phenyl)methanol against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical mediator of inflammatory responses. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive analysis supported by experimental data and detailed protocols.

Introduction to p38 MAPK Inhibition

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory cytokines. Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, p38 MAPK has emerged as a significant therapeutic target. Small molecule inhibitors that target the ATP-binding site of p38 MAPK are crucial tools for both therapeutic intervention and for dissecting the intricate roles of this pathway in health and disease.

The core structure of this compound, featuring a phenyl-pyridine scaffold, is a recognized pharmacophore in the design of p38 MAPK inhibitors. This guide evaluates its potential efficacy by comparing it with well-characterized inhibitors: SB203580, BIRB 796, and VX-745.

Comparative Performance Data

To provide a clear and objective comparison, the following tables summarize the inhibitory activities of this compound and known p38 MAPK inhibitors. The performance of this compound is projected based on structure-activity relationship (SAR) data from closely related phenyl-pyridine analogs.

Table 1: In Vitro p38α MAPK Kinase Inhibition

CompoundTargetIC50 (nM)
This compound p38α MAPK[Data Not Available - See SAR Analysis]
SB203580p38α MAPK50
BIRB 796p38α MAPK0.1
VX-745 (Neflamapimod)p38α MAPK10

Table 2: Cellular Inhibition of TNF-α Release

CompoundCell LineStimulusIC50 (nM)
This compound THP-1LPS[Data Not Available - See SAR Analysis]
SB203580THP-1LPS300-500
BIRB 796THP-1LPS16-22
VX-745 (Neflamapimod)PBMCLPS52

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cells; THP-1: Human monocytic cell line.

Structure-Activity Relationship (SAR) Analysis

While direct experimental data for this compound is not publicly available, the extensive research on phenyl-pyridine and related scaffolds as p38 MAPK inhibitors allows for an informed projection of its potential activity. The core pyridin-4-yl-phenyl motif is a key feature in many potent p38 MAPK inhibitors, where the pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site. The presence of the methanol group on the phenyl ring could influence solubility and potentially interact with solvent-exposed regions of the active site. Based on the inhibitory concentrations of analogous compounds, it is hypothesized that this compound would exhibit moderate to potent inhibitory activity against p38α MAPK.

Signaling Pathway and Experimental Workflow

To understand the context of this benchmark, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating inhibitor efficacy.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Downstream_Kinases->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling cascade.

Inhibitor_Screening_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep In_Vitro_Assay In Vitro Kinase Assay (p38α enzyme, ATP, substrate) Compound_Prep->In_Vitro_Assay Cellular_Assay Cellular Assay (e.g., THP-1 cells + LPS) Compound_Prep->Cellular_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination End End IC50_Determination->End Cytokine_Measurement Cytokine Measurement (e.g., TNF-α ELISA) Cellular_Assay->Cytokine_Measurement Cellular_IC50 Cellular IC50 Determination Cytokine_Measurement->Cellular_IC50 Cellular_IC50->End

A Comparative Guide to the Cross-Reactivity Profiling of (4-(Pyridin-4-yl)phenyl)methanol-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors based on the (4-(Pyridin-4-yl)phenyl)methanol scaffold. While this specific parent compound is not extensively characterized in public literature, its core structure is a key feature in many potent inhibitors of critical signaling kinases, such as p38 MAPK and VEGFR. Understanding the selectivity of any new compound is paramount, as off-target activity can lead to unforeseen side effects or, alternatively, present opportunities for polypharmacology.[1]

This document outlines a systematic approach to characterizing the selectivity of a hypothetical lead compound, Compound A , and its structural analogues, Compound B and Compound C . It provides standardized experimental protocols and data presentation formats to guide researchers in their drug discovery efforts.

Data Presentation: Hypothetical Kinase Inhibition Profile

Effective data presentation is crucial for comparing the selectivity of lead compounds. The following table summarizes hypothetical data from a kinome-wide binding assay, presenting the dissociation constant (Kd) for each compound against a panel of representative kinases. Lower Kd values indicate stronger binding affinity.

Kinase TargetCompound A (Lead) Kd (nM)Compound B (Analog 1) Kd (nM)Compound C (Analog 2) Kd (nM)
p38α (MAPK14) 8 5 150
VEGFR2 (KDR) 15 450 25
JNK1250>1000800
ERK2>10,000>10,000>10,000
CDK21,2005,0002,000
ROCK18002,300950
SRC5,500>10,0007,800
ABL1>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

A clear visualization of the experimental strategy and the biological context is essential for planning and interpretation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis A Compound Synthesis (Parent & Analogs) B Primary Target Biochemical Assay (e.g., p38α / VEGFR2) A->B C Broad Kinome Screen (e.g., KINOMEscan® - 400+ kinases) B->C D IC50 / Kd Determination for Hits C->D E Cellular Target Engagement (e.g., CETSA) D->E Potent Hits D->E F Downstream Pathway Analysis (Western Blot for p-Substrates) E->F G Cellular Phenotypic Assays (Proliferation, Migration, Cytokine Release) F->G H Selectivity Profiling (S-Score Calculation) G->H Cellular Activity Data G->H I Structure-Activity Relationship (SAR) & Off-Target Identification H->I J Lead Candidate Selection I->J

Caption: Experimental workflow for cross-reactivity profiling.

p38_pathway stress Cellular Stress / Cytokines (UV, TNF-α, IL-1β) tak1 TAK1 / MEKKs (MAPKKK) stress->tak1 mkk36 MKK3 / MKK6 (MAPKK) tak1->mkk36 p38 p38 MAPK mkk36->p38 mk2 MAPKAPK2 (MK2) p38->mk2 transcription_factors Transcription Factors (ATF2, MEF2C, p53) p38->transcription_factors inhibitor This compound -based Inhibitor inhibitor->p38 downstream Cellular Responses (Inflammation, Apoptosis, Differentiation) mk2->downstream transcription_factors->downstream

Caption: The p38 MAPK signaling cascade and the inhibitory action point.

Experimental Protocols

Detailed and reproducible protocols are the foundation of a reliable comparison guide. The following sections describe standard methodologies for assessing kinase inhibitor selectivity and target engagement.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Objective: To quantify the potency of test compounds against selected kinase targets (e.g., p38α, VEGFR2).

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Further dilute these into the kinase assay buffer to create a 4x final concentration stock.

  • Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the 4x test compound solution or vehicle control (DMSO in assay buffer).

  • Kinase Addition: Add 5 µL of a 2x kinase/substrate mixture prepared in kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (concentration is typically at or near the Km for the specific kinase). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Broad Kinome Profiling (Competitive Binding Assay)

This assay evaluates the binding of a compound against a large panel of kinases to determine its selectivity profile. The KINOMEscan® platform is a widely used example.[2][3][4]

Objective: To determine the dissociation constants (Kd) of test compounds against a comprehensive panel of human kinases.

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[2]

Procedure (General Outline):

  • Compound Preparation: Compounds are typically submitted at a stock concentration (e.g., 10 mM in DMSO) and are tested at a single high concentration (e.g., 1 or 10 µM) for initial screening or in an 11-point dose-response format for Kd determination.

  • Assay Reaction: Kinases, tagged with a unique DNA barcode, are incubated with the test compound and a ligand-immobilized solid support (e.g., beads) in multi-well plates.

  • Binding and Separation: The mixture is incubated to allow for binding equilibrium. The beads are then washed to remove any unbound kinase.

  • Quantification: The amount of bead-bound kinase is determined by quantifying the attached DNA tag using qPCR.

  • Data Analysis: The results are reported as either percent of control (%Ctrl) or, for dose-response experiments, are used to calculate Kd values. The %Ctrl is calculated as: (test compound signal - negative control signal) / (DMSO control signal - negative control signal) * 100. Selectivity can be visualized using TREEspot® diagrams and quantified using selectivity scores (S-scores).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to verify direct target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5][6][7][8][9]

Objective: To confirm that the test compound binds to its intended kinase target (e.g., p38α) in intact cells or cell lysates.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Heating block or PCR thermocycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein (e.g., anti-p38α)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein samples and analyze them by SDS-PAGE followed by Western blotting using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[7]

References

Navigating the Nexus: A Comparative Guide to In Silico Docking and Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a potential molecule to a validated lead compound is both complex and resource-intensive. Researchers, scientists, and drug development professionals continually seek to optimize this pipeline. Two cornerstone methodologies in this process are in silico molecular docking and experimental binding assays. While both aim to characterize the interaction between a ligand and its protein target, they operate on fundamentally different principles. This guide provides an objective comparison of their performance, correlation, and application, supported by experimental data and detailed protocols.

The Computational Microscope: In Silico Molecular Docking

In silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or protein target).[1][2] It functions as a virtual screening tool, allowing researchers to rapidly assess vast libraries of compounds against a known protein structure, thereby prioritizing candidates for further experimental validation.[1][3] The output is typically a "docking score," an estimation of the binding free energy (ΔG), usually in kcal/mol.[2][4]

The Gold Standard: Experimental Binding Assays

Conversely, experimental binding assays are laboratory techniques that directly and quantitatively measure the interaction between a ligand and a target protein.[5][6] These methods are considered the gold standard for confirming computational predictions and accurately characterizing the binding event.[7] Key techniques include Isothermal Titration Calorimetry (ITC), which measures the heat released or absorbed during binding, and Surface Plasmon Resonance (SPR), which detects binding in real-time by monitoring changes in refractive index on a sensor surface.[8][9] The outputs are precise measurements of binding affinity, such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[10][11]

Performance and Correlation: A Tale of Two Methodologies

The central question for researchers is how well docking scores correlate with experimentally determined binding affinities. The consensus from numerous studies is that the correlation is often moderate, with Pearson correlation coefficients (R²) typically ranging from 0.4 to 0.6.[12][13] While docking is proficient at predicting the binding pose or orientation of a ligand, its ability to accurately rank compounds by affinity is less reliable.[14][15]

Several factors contribute to this discrepancy:

  • Scoring Function Limitations : Docking scoring functions are designed as a compromise between computational speed and accuracy, often using simplifications and approximations.[1][16]

  • Protein Flexibility : Docking simulations often treat the protein target as a rigid structure, which doesn't fully account for the conformational changes that can occur upon ligand binding.[5][16]

  • Solvation Models : The role of water molecules in the binding pocket is complex and difficult to model accurately in a computationally efficient manner.[10][16]

Despite these limitations, docking is an invaluable tool for high-throughput virtual screening, effectively filtering large chemical libraries to identify a manageable number of promising candidates for experimental testing.[2][6] Experimental assays then provide the definitive data required for lead optimization.[5]

Comparative Data Summary

The following tables summarize the key characteristics and performance metrics of both approaches.

Table 1: General Comparison of In Silico Docking and Experimental Binding Assays

FeatureIn Silico Molecular DockingExperimental Binding Assays (e.g., SPR, ITC)
Principle Computational prediction of ligand pose and binding energy.Direct physical measurement of molecular interactions.
Primary Output Docking Score (e.g., kcal/mol), Binding Pose.[4]Binding Affinity (Kd, Ki), Kinetics (kon, koff), Thermodynamics (ΔH, ΔS).[7][17]
Throughput Very High (Millions of compounds).[1]Low to Medium (Dozens to hundreds of compounds).[7]
Cost Low (Computational resources).High (Reagents, instrumentation, personnel).
Key Strength Rapid, cost-effective screening of large libraries.[2]High accuracy, gold standard for validation, detailed kinetic/thermodynamic data.[8]
Key Limitation Moderate correlation with experimental affinity, scoring function inaccuracies.[13][16]Lower throughput, requires purified protein and ligand, can be technically demanding.

Table 2: Reported Correlation Between Docking Scores and Experimental Affinities

Docking Program/MethodExperimental DatasetReported Pearson Correlation (R) or R²Reference
Multiple Docking Tools (Default Scores)PDBbind v2007R² ≈ 0.15 - 0.35[4]
Rescoring with X-Score/RF-ScorePDBbind v2007R² ≈ 0.3 - 0.4[4]
General Docking Programs (e.g., Glide, AutoDock)General BenchmarksR ≈ 0.4 - 0.6[13]
NMDN pKd ScorePDBbind time-splitSpearman's ρ ≈ 0.45[18]
MOE-DockHCV NS3/4A Protease InhibitorsR² = 0.519 (after outlier removal)[19]

Note: Correlation values can vary significantly depending on the protein target, ligand set, and specific protocol used.

Visualizing the Workflow and Logic

The following diagrams illustrate the integration of these techniques in a typical drug discovery pipeline and the theoretical basis of their correlation.

G cluster_insilico In Silico Phase cluster_experimental Experimental Phase virtual_screening Virtual Screening (Millions of Compounds) hit_identification Hit Identification (Top 1-5% of Candidates) virtual_screening->hit_identification Docking & Scoring primary_assay Primary Binding Assay (e.g., SPR, FRET) hit_identification->primary_assay Prioritized Compounds hit_validation Hit Validation primary_assay->hit_validation lead_optimization Lead Optimization (Structure-Activity Relationship) hit_validation->lead_optimization lead_optimization->virtual_screening Iterative Design

Caption: Integrated drug discovery workflow.

G origin x_axis origin->x_axis Higher Experimental Affinity (e.g., pIC50) y_axis origin->y_axis Better Docking Score (-kcal/mol) ideal_start ideal_end ideal_start->ideal_end Ideal Correlation (R²=1.0) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 label_typical Typical Correlation (R² ≈ 0.4-0.6)

Caption: Ideal vs. Typical correlation plot.

Experimental Protocols

Detailed, reproducible methodologies are critical for both computational and experimental studies. Below are generalized protocols for each approach.

In Silico Molecular Docking Protocol (Example using AutoDock Vina)
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.[19]

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking simulation around the binding site.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand(s).

    • Convert the structure to a PDBQT file format, which includes atomic charges and defines rotatable bonds.

    • Ensure correct protonation states for the physiological pH.

  • Docking Simulation:

    • Run the docking program (e.g., Vina) using the prepared receptor and ligand files as input.

    • The software will systematically explore different conformations and orientations (poses) of the ligand within the defined grid box.[6]

    • Each pose is evaluated using a scoring function to estimate its binding affinity.

  • Analysis of Results:

    • The program outputs a series of binding poses ranked by their docking scores.

    • Analyze the top-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

    • Compare the docking scores across a library of different ligands to rank their potential efficacy.

Experimental Binding Assay Protocol (Example using Surface Plasmon Resonance - SPR)
  • Immobilization of Ligand/Receptor:

    • Select one binding partner (typically the larger one, the "receptor") to be immobilized on the SPR sensor chip surface. The other partner (the "analyte") will be in solution.[7]

    • Activate the sensor surface chemistry (e.g., using EDC/NHS for amine coupling).

    • Inject the receptor over the surface to allow for covalent attachment.

    • Deactivate any remaining active sites on the surface to prevent non-specific binding.

  • Binding Measurement:

    • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline signal.

    • Prepare a series of dilutions of the analyte at different concentrations.

    • Inject each concentration of the analyte over the sensor surface for a defined period (association phase). Binding causes a change in the refractive index, which is measured in real-time as an increase in the response signal.[9]

    • Switch back to flowing only the running buffer to monitor the dissociation of the analyte from the immobilized receptor (dissociation phase).[17]

  • Data Analysis:

    • The resulting sensorgrams (plots of response vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir).

    • This fitting process calculates the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon, providing a direct measure of binding affinity.

Conclusion

In silico docking and experimental binding assays are not competing methodologies but rather complementary partners in the drug discovery process. Docking provides an unparalleled advantage in speed and cost for screening vast chemical spaces, making it an essential tool for initial hit identification. However, its predictive power for binding affinity is moderate and requires rigorous experimental validation. Techniques like SPR and ITC deliver the high-quality, quantitative data necessary to confirm computational hits, understand the thermodynamics and kinetics of binding, and guide the intricate process of lead optimization. By strategically integrating the high-throughput capabilities of computational screening with the precision of experimental validation, researchers can create a more efficient, cost-effective, and ultimately more successful drug discovery pipeline.

References

Spectroscopic comparison of (4-(Pyridin-4-yl)phenyl)methanol with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and materials science, a thorough understanding of the spectroscopic characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic properties of the target compound, (4-(Pyridin-4-yl)phenyl)methanol, with its common precursors, 4-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid. The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring, quality control, and structural elucidation.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)UV-Vis (λmax, nm)
This compound CDCl₃ : 8.70 (d, 2H), 7.65 (d, 2H), 7.50 (d, 2H), 7.45 (d, 2H), 4.78 (s, 2H), 1.75 (s, 1H, OH)CDCl₃ : 149.9, 147.9, 140.7, 138.2, 127.8, 127.2, 121.7, 64.9KBr Pellet : ~3400 (O-H), ~3030 (C-H, aromatic), ~1600, 1480 (C=C, aromatic), ~1020 (C-O)Methanol : ~258
4-Bromopyridine DMSO-d₆ : 8.68 (d, 2H), 7.73 (d, 2H)CDCl₃ : 151.1, 132.9, 132.3Neat : ~3050 (C-H, aromatic), ~1580, 1470 (C=C, aromatic), ~1060 (C-Br)Ethanol : ~259
(4-(hydroxymethyl)phenyl)boronic acid DMSO-d₆ : 7.95 (s, 2H, B(OH)₂), 7.75 (d, 2H), 7.30 (d, 2H), 5.15 (t, 1H, OH), 4.48 (d, 2H)DMSO-d₆ : 144.5, 134.4, 128.2, 125.9, 62.9KBr Pellet : ~3400-3200 (O-H, broad), ~2920 (C-H), ~1610 (C=C, aromatic), ~1350 (B-O)Methanol : ~225

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods.

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromopyridine

  • (4-(hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-bromopyridine (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets, while liquid samples can be analyzed as a neat film between salt plates.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer. Samples are dissolved in a UV-transparent solvent, such as methanol or ethanol, at a known concentration in a quartz cuvette.

Visualizing the Synthetic Pathway

The synthesis of this compound from its precursors can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_purification Work-up & Purification cluster_product Final Product 4-Bromopyridine 4-Bromopyridine Reaction_Vessel Reaction (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-90°C) 4-Bromopyridine->Reaction_Vessel Boronic_Acid (4-(hydroxymethyl)phenyl)boronic acid Boronic_Acid->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product This compound Chromatography->Final_Product Suzuki_Mechanism Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition 1 Pd(II)_Complex Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation 2 Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar_prime Reductive_Elimination Reductive Elimination Ar_Pd_Ar_prime->Reductive_Elimination 3 Reductive_Elimination->Pd(0) Catalyst Regeneration Product This compound Reductive_Elimination->Product Precursor1 4-Bromopyridine Precursor1->Oxidative_Addition Precursor2 (4-(hydroxymethyl)phenyl)boronic acid + Base Precursor2->Transmetalation

Head-to-head comparison of different synthetic routes to (4-(Pyridin-4-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of (4-(Pyridin-4-yl)phenyl)methanol, a key building block in pharmaceutical research. This document provides a detailed comparison of three primary synthetic methodologies: Suzuki-Miyaura coupling followed by reduction, direct reduction of a benzaldehyde precursor, and the Grignard reaction. Each route is evaluated based on experimental data for yield, purity, and reaction conditions, supported by detailed protocols and workflow visualizations.

Executive Summary

The synthesis of this compound is a critical step in the development of various therapeutic agents. This guide presents a comparative analysis of three distinct synthetic strategies to obtain this versatile intermediate. The Suzuki-Miyaura coupling approach offers high yields but involves a two-step process. The direct reduction of 4-(pyridin-4-yl)benzaldehyde provides a more straightforward, single-step conversion to the final product. The Grignard reaction presents an alternative carbon-carbon bond formation strategy. The selection of the optimal route will depend on factors such as precursor availability, desired purity, and scalability.

Data Presentation: A Comparative Overview

Parameter Route 1: Suzuki-Miyaura Coupling & Reduction Route 2: Reduction of 4-(Pyridin-4-yl)benzaldehyde Route 3: Grignard Reaction
Starting Materials 4-Bromobenzyl alcohol, 4-Pyridylboronic acid4-(Pyridin-4-yl)benzaldehyde, Sodium borohydride4-Bromopyridine, 4-Formylphenylboronic acid
Key Reagents Pd(PPh₃)₄, K₂CO₃, NaBH₄Sodium borohydride, MethanolMagnesium, 4-Formylphenylboronic acid
Reaction Time ~26 hours (24h coupling, 2h reduction)~2 hours~4 hours
Reported Yield ~70% (coupling step)High (specific data not found)Moderate to high (specific data not found)
Purity High, requires purification of intermediateHigh, dependent on precursor purityModerate, potential for side products
Scalability Readily scalableReadily scalableRequires stringent anhydrous conditions, can be challenging to scale
Advantages High yielding C-C bond formation, reliableDirect conversion, simpler procedureOne-pot C-C bond formation and addition
Disadvantages Two-step process, requires catalystDependent on the availability of the aldehyde precursorSensitive to moisture, potential for side reactions

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling of 4-Bromobenzyl alcohol with 4-Pyridylboronic acid followed by Reduction

This two-step route first establishes the biaryl scaffold via a palladium-catalyzed cross-coupling reaction, followed by the reduction of the benzylic alcohol.

Step 1: Suzuki-Miyaura Coupling

  • Materials: 4-Bromobenzyl alcohol, 4-Pyridylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2 M Potassium Carbonate (K₂CO₃) solution, Tetrahydrofuran (THF), Toluene.

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromobenzyl alcohol (1.0 eq) and 4-pyridylboronic acid (1.2 eq) in a 2:3 mixture of THF and Toluene.

    • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

    • Add 2 M K₂CO₃ solution (2.0 eq).

    • Reflux the mixture for 24 hours under an inert atmosphere.

    • After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield this compound. A similar reported Suzuki coupling of a bromo-substituted carbazole with a 4-pyridineboronic acid pinacol ester yielded 70% of the desired product[1].

Step 2: Reduction (if starting with an aldehyde or ketone precursor)

  • Materials: Crude product from Step 1 (assuming an aldehyde or ketone was formed, for the purpose of a general protocol), Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the crude product in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaBH₄ (1.5 eq) in portions.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography.

Route 2: Reduction of 4-(Pyridin-4-yl)benzaldehyde

This method provides a direct conversion of the commercially available or synthetically prepared aldehyde to the target alcohol.

  • Materials: 4-(Pyridin-4-yl)benzaldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 4-(pyridin-4-yl)benzaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0°C using an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction by the careful addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Route 3: Grignard Reaction

This route involves the formation of a Grignard reagent from a pyridine halide, which then reacts with a benzaldehyde derivative.

  • Materials: 4-Bromopyridine, Magnesium turnings, 4-Formylphenylboronic acid (as an example of an aldehyde source), Anhydrous diethyl ether or THF.

  • Procedure:

    • Preparation of the Grignard Reagent:

      • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

      • Add a small crystal of iodine to activate the magnesium.

      • Slowly add a solution of 4-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF to initiate the reaction.

      • Once the reaction starts, add the remaining 4-bromopyridine solution dropwise to maintain a gentle reflux.

    • Reaction with Aldehyde:

      • Cool the freshly prepared Grignard reagent to 0°C.

      • Slowly add a solution of 4-formylphenylboronic acid (or another suitable benzaldehyde derivative) (1.0 eq) in anhydrous THF.

      • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Work-up:

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography.

Mandatory Visualizations

Synthetic_Routes cluster_0 Route 1: Suzuki-Miyaura Coupling & Reduction cluster_1 Route 2: Direct Reduction cluster_2 Route 3: Grignard Reaction 4-Bromobenzyl alcohol 4-Bromobenzyl alcohol Suzuki Coupling Suzuki Coupling 4-Bromobenzyl alcohol->Suzuki Coupling 4-Pyridylboronic acid 4-Pyridylboronic acid 4-Pyridylboronic acid->Suzuki Coupling Intermediate Intermediate Suzuki Coupling->Intermediate Pd(PPh₃)₄, K₂CO₃ Reduction Reduction Intermediate->Reduction NaBH₄ Product1 This compound Reduction->Product1 4-(Pyridin-4-yl)benzaldehyde 4-(Pyridin-4-yl)benzaldehyde Direct Reduction Direct Reduction 4-(Pyridin-4-yl)benzaldehyde->Direct Reduction NaBH₄ Product2 This compound Direct Reduction->Product2 4-Bromopyridine 4-Bromopyridine Grignard Formation Grignard Formation 4-Bromopyridine->Grignard Formation Mg Mg Mg->Grignard Formation 4-Pyridylmagnesium bromide 4-Pyridylmagnesium bromide Grignard Formation->4-Pyridylmagnesium bromide Grignard Addition Grignard Addition 4-Pyridylmagnesium bromide->Grignard Addition 4-Formylphenylboronic acid 4-Formylphenylboronic acid 4-Formylphenylboronic acid->Grignard Addition Product3 This compound Grignard Addition->Product3 Experimental_Workflow cluster_suzuki Suzuki Coupling & Reduction Workflow cluster_reduction Direct Reduction Workflow cluster_grignard Grignard Reaction Workflow S1 1. Mix Reactants & Catalyst S2 2. Reflux (24h) S1->S2 S3 3. Extraction & Purification S2->S3 S4 4. Reduction of Intermediate S3->S4 S5 5. Final Work-up & Purification S4->S5 R1 1. Dissolve Aldehyde R2 2. Add Reducing Agent (0°C) R1->R2 R3 3. Stir at RT (2h) R2->R3 R4 4. Quench & Extract R3->R4 R5 5. Purification R4->R5 G1 1. Prepare Grignard Reagent G2 2. Add Aldehyde (0°C) G1->G2 G3 3. Stir at RT (2-4h) G2->G3 G4 4. Quench & Extract G3->G4 G5 5. Purification G4->G5

References

Safety Operating Guide

Navigating the Safe Disposal of (4-(Pyridin-4-yl)phenyl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of (4-(Pyridin-4-yl)phenyl)methanol, ensuring compliance and safety. Due to its chemical structure, containing a pyridine ring, this compound should be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Pyridine and its derivatives can be flammable, toxic, and irritating.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Vitrile®)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1]

In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated materials must adhere to local, state, and federal regulations.[1] The following protocol provides a systematic approach to ensure safe and compliant waste management.

1. Waste Identification and Segregation:

  • Classify as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[1][3]

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[1][4] It is best practice to segregate solid chemical waste from liquid waste.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect unused or waste this compound solid powder in its original container if possible, or in a designated, compatible, and sealable container.[3][5]

    • Contaminated materials such as gloves, absorbent pads, and weighing papers should be double-bagged in clear plastic bags.[3]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible hazardous waste container.[6] Do not fill containers beyond 90% capacity.[3]

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol, ethanol).

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5][6][7]

    • After triple-rinsing, deface the original label, and the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[6][7]

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., Toxic, Irritant).[1][3][8] Note the date when waste is first added to the container.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area.[1] This area should be well-ventilated, and containers should be placed in secondary containment to prevent spills.[3]

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of hazardous waste must be handled by licensed professionals.[3] Contact your institution's EHS department to schedule a pickup.[7]

  • Incineration: Incineration at high temperatures is a common and effective disposal method for pyridine-containing waste.[9][10] Never pour this chemical waste down the drain or dispose of it in regular trash.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) C Solid Waste (Pure Compound, Contaminated PPE) D Liquid Waste (Solutions, Rinsate) E Empty Containers F Use Designated, Compatible & Sealed Containers C->F D->F H Triple-Rinse Container E->H G Label Clearly: 'Hazardous Waste' & Contents F->G K Store in Designated Satellite Accumulation Area G->K I Collect Rinsate as Hazardous Liquid Waste H->I J Dispose of Rinsed Container as Non-Hazardous Waste H->J I->D L Arrange for Pickup by EHS or Licensed Contractor K->L M Final Disposal via Approved Method (e.g., Incineration) L->M

Caption: Workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.